molecular formula C8H9NO3S B1306167 N-(3-formylphenyl)methanesulfonamide CAS No. 55512-05-5

N-(3-formylphenyl)methanesulfonamide

货号: B1306167
CAS 编号: 55512-05-5
分子量: 199.23 g/mol
InChI 键: CBDSSTWZEANOCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-formylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(3-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSSTWZEANOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383412
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-05-5
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-formylphenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(3-formylphenyl)methanesulfonamide. This document details a reliable synthetic protocol, outlines purification methods, and presents a thorough analysis of its structural and spectroscopic properties. The information contained herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta position. Its chemical structure combines a reactive aldehyde functional group with a sulfonamide linkage, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.

Table 1: General Information for this compound

ParameterValue
IUPAC Name This compound
Synonyms 3-(Methylsulfonamido)benzaldehyde
CAS Number 55512-05-5
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
Canonical SMILES CS(=O)(=O)NC1=CC=CC(=C1)C=O[1]
InChIKey CBDSSTWZEANOCR-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides from primary or secondary amines and sulfonyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_product Product r1 3-Aminobenzaldehyde p1 This compound r1->p1 + r2 Methanesulfonyl Chloride r2->p1 re1 Pyridine (Base) re2 Dichloromethane (Solvent) re3 0 °C to Room Temperature

Caption: Synthetic route for this compound.

Experimental Procedure

Materials:

  • 3-Aminobenzaldehyde

  • Methanesulfonyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with cold hexane.

  • Column Chromatography: If necessary, the compound can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties

Table 2: Physical Properties of this compound

PropertyValue
Appearance Off-white to pale yellow solid
Melting Point Not available in the search results
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in water
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from similar compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~7.8-7.5m4HAromatic protons
~7.2br s1HSulfonamide N-H
~3.1s3HMethyl protons (-SO₂CH₃)

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (-CHO)
~140-120Aromatic carbons
~40Methyl carbon (-SO₂CH₃)

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (sulfonamide)
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi resonance)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1340, ~1160StrongAsymmetric and symmetric S=O stretch (sulfonamide)

Table 6: Mass Spectrometry Data

m/zInterpretation
199[M]⁺ (Molecular ion)
120[M - SO₂CH₃]⁺
92[M - SO₂CH₃ - CO]⁺
79[SO₂CH₃]⁺

Note: The predicted mass spectrometry data is based on common fragmentation patterns for aromatic sulfonamides.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Data Compiled Characterization Data NMR->Final_Data IR->Final_Data MS->Final_Data

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a foundational protocol for the synthesis and comprehensive characterization of this compound. The detailed experimental procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents. Adherence to standard laboratory safety practices is essential when performing the described procedures.

References

Physicochemical Properties of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylphenyl)methanesulfonamide is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta-position. Its chemical structure suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a sulfonamide linkage provides multiple avenues for chemical modification. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents logical workflows relevant to its application.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its reactivity, solubility, and potential as a drug candidate.

Data Presentation

The following table summarizes the key physicochemical properties of this compound. The data is a compilation of experimentally determined and computationally predicted values available in the public domain.

PropertyValueData TypeSource
Molecular Formula C8H9NO3S---[1][2][3][4]
Molecular Weight 199.23 g/mol ---[1][2]
Melting Point 146 °CExperimental[1][2]
Boiling Point 348.6 ± 44.0 °CPredicted[1][2]
Density 1.407 ± 0.06 g/cm³Predicted[1][2]
pKa 7.59 ± 0.10Predicted[1][2]
logP (XlogP) 0.6Predicted[3]
Physical Form Powder / Solid---[1][5]
Appearance Beige or White to brown---[2][5]
Storage Conditions 2-8°C, under nitrogen---[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of a compound's purity.[2]

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[6]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

  • Determination:

    • A preliminary rapid heating is performed to get an approximate melting point.

    • The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Aqueous Solubility Determination (OECD 105 Flask Method)

Solubility is a critical property influencing a compound's absorption and distribution.[1][5][7]

Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature by establishing equilibrium and then measuring the concentration in the aqueous phase.[3][5] This method is suitable for substances with solubilities above 10⁻² g/L.[3][5]

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge

  • Analytical balance

  • pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the solubility and the time required to reach equilibrium.[3][5]

  • Equilibration: An excess amount of this compound is added to a flask containing deionized water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is allowed to stand at the test temperature for at least 24 hours for phase separation. If necessary, centrifugation at the same temperature is performed to separate the solid and aqueous phases.

  • Quantification: A sample of the clear aqueous supernatant is carefully removed. The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

  • Data Reporting: The solubility is reported in g/L or mol/L at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Apparatus:

  • Potentiometer with a combined pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)[8]

  • Inert gas (e.g., nitrogen) supply

Procedure:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[8] The solution is purged with nitrogen to remove dissolved CO2.[8]

  • Titration: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is titrated with standardized NaOH (as the sulfonamide proton is acidic). Small increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.[10]

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[4][11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations of the compound in the two phases is the partition coefficient (P). logP is the logarithm of this ratio.[12]

Apparatus:

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or ¹⁹F NMR if applicable)[13]

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[14]

Procedure:

  • Phase Saturation: n-octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.[11]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is gently shaken at a constant temperature until equilibrium is reached (e.g., for several hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[4]

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.[4]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as log₁₀(P).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Data Processing cluster_results 4. Results start Start with pure This compound prep Prepare stock solution in appropriate solvent start->prep solubility Aqueous Solubility (Flask Method) prep->solubility pka pKa Determination (Potentiometric Titration) prep->pka logp logP Determination (Shake-Flask) prep->logp quant_sol Quantify concentration (e.g., HPLC) solubility->quant_sol analyze_titration Analyze titration curve pka->analyze_titration quant_logp Quantify concentration in both phases logp->quant_logp report_sol Report Solubility (g/L or mol/L) quant_sol->report_sol report_pka Calculate and Report pKa analyze_titration->report_pka report_logp Calculate and Report logP quant_logp->report_logp

Caption: General workflow for determining key physicochemical properties.

Logical Relationship Diagram

logical_relationship cluster_properties Physicochemical Properties cluster_adme Influence on ADME Properties cluster_application Potential Application cpd N-(3-formylphenyl) methanesulfonamide solubility Solubility cpd->solubility pka pKa cpd->pka logp logP cpd->logp mp Melting Point (Purity/Stability) cpd->mp absorption Absorption solubility->absorption affects excretion Excretion solubility->excretion impacts pka->absorption influences pka->excretion impacts logp->absorption predicts distribution Distribution logp->distribution governs drug_dev Drug Discovery & Development mp->drug_dev informs formulation & storage absorption->drug_dev distribution->drug_dev metabolism Metabolism metabolism->drug_dev excretion->drug_dev

Caption: Relationship of physicochemical properties to drug development.

References

An In-depth Technical Guide to the Structure Elucidation of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(3-formylphenyl)methanesulfonamide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth spectroscopic analysis required for the unambiguous confirmation of its chemical structure.

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-aminobenzaldehyde

  • Methanesulfonyl chloride

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz): The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), their multiplicities, coupling constants (J) in Hertz (Hz), and the corresponding proton assignments.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0s-H (aldehyde)
~7.8s-H on C adjacent to both substituents
~7.7d~7.8H ortho to formyl group
~7.5t~7.8H meta to both substituents
~7.4d~7.8H ortho to sulfonamide group
~7.2br s-NH (sulfonamide)
~3.1s-CH₃ (methanesulfonyl)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz): The predicted carbon NMR chemical shifts provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~192.0C=O (aldehyde)
~138.0C attached to NH
~137.0C attached to CHO
~130.0CH meta to both substituents
~128.0CH ortho to formyl group
~125.0CH ortho to sulfonamide group
~122.0CH adjacent to both substituents
~40.0CH₃ (methanesulfonyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data: The following table lists the predicted characteristic absorption bands and their corresponding functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
~2850, ~2750C-H (aldehyde)Stretching
~1700C=O (aldehyde)Stretching
~1580, ~1480C=C (aromatic)Stretching
~1340S=O (sulfonamide)Asymmetric Stretching
~1160S=O (sulfonamide)Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data: The predicted monoisotopic mass and the expected major ions in the mass spectrum are presented below.

ParameterValue
Molecular FormulaC₈H₉NO₃S
Molecular Weight199.23 g/mol
Monoisotopic Mass199.0303 Da
[M+H]⁺200.0376 m/z
[M+Na]⁺222.0195 m/z

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 3-Aminobenzaldehyde + Methanesulfonyl Chloride + Pyridine in DCM Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure this compound Purification->Product Structure_Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS IR IR Spectroscopy (Functional Group Identification) Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Framework) Synthesis->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation of This compound Data_Integration->Structure_Confirmation

3-(Methylsulfonamido)benzaldehyde: A Core Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonamido)benzaldehyde, also known as N-(3-formylphenyl)methanesulfonamide, is a crucial synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a reactive aldehyde group with a sulfonamide moiety, make it a versatile building block for the synthesis of complex molecules with promising therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-(Methylsulfonamido)benzaldehyde, with a particular focus on its role in the development of potent and selective sirtuin 2 (SIRT2) inhibitors.

The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse structural motifs. Simultaneously, the methanesulfonamide group can influence the physicochemical properties of the final compounds, such as solubility and cell permeability, and can also participate in crucial interactions with biological targets. This dual functionality makes 3-(Methylsulfonamido)benzaldehyde a valuable precursor in the design and synthesis of novel drug candidates.

Synthesis of 3-(Methylsulfonamido)benzaldehyde

The primary synthetic route to 3-(Methylsulfonamido)benzaldehyde involves the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzaldehyde

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-(Methylsulfonamido)benzaldehyde.

Yield: Typical yields for this type of reaction range from 70-90%, depending on the specific conditions and purity of the starting materials.

Synthesis_of_3_Methylsulfonamido_benzaldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminobenzaldehyde 3-Aminobenzaldehyde Reaction Sulfonamide Formation 3-Aminobenzaldehyde->Reaction Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction Base Base (Pyridine or Et3N) Base->Reaction Solvent Solvent (DCM) Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(Methylsulfonamido)benzaldehyde Purification->Product

Spectroscopic Data

The following table summarizes the predicted and reported spectroscopic data for 3-(Methylsulfonamido)benzaldehyde.

Spectroscopic Data Predicted/Reported Values
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.9 (s, 1H, -CHO), ~7.8-7.4 (m, 4H, Ar-H), ~3.0 (s, 3H, -SO₂CH₃), ~7.2 (br s, 1H, -NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~191, ~139, ~137, ~130, ~127, ~122, ~120, ~40
IR (KBr) ν (cm⁻¹) ~3300-3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1340 & ~1160 (S=O stretch, sulfonamide)
Mass Spectrometry (ESI-MS) m/z 200.0 [M+H]⁺

Application in the Synthesis of SIRT2 Inhibitors

A primary and highly significant application of 3-(Methylsulfonamido)benzaldehyde is its use as a key intermediate in the synthesis of selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a NAD⁺-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[1][2]

The aldehyde group of 3-(Methylsulfonamido)benzaldehyde allows for its elaboration into more complex structures, often through reductive amination or condensation reactions, to generate a library of compounds for structure-activity relationship (SAR) studies. The 3-(methylsulfonamido)phenyl moiety frequently serves as a core scaffold that interacts with key residues in the SIRT2 active site.

Synthetic Scheme for SIRT2 Inhibitor Analogs

SIRT2_Inhibitor_Synthesis Intermediate 3-(Methylsulfonamido)benzaldehyde Reaction Reductive Amination Intermediate->Reaction Amine R-NH₂ Amine->Reaction Product SIRT2 Inhibitor Analog Reaction->Product Biological_Screening Biological Screening (SIRT2 Inhibition Assay) Product->Biological_Screening Data IC₅₀ Data Biological_Screening->Data

Biological Activity of Downstream SIRT2 Inhibitors

The following table presents representative data for SIRT2 inhibitors synthesized from scaffolds related to 3-(Methylsulfonamido)benzaldehyde, demonstrating the potency and selectivity that can be achieved.

Compound ID Modification from Core Scaffold SIRT2 IC₅₀ (µM) [1][2]SIRT1 IC₅₀ (µM) [1][2]SIRT3 IC₅₀ (µM) [1][2]
AK-1 Benzylsulfonamido benzamide analog12.5>100>100
Analog 1 Substituted benzylamine via reductive amination3.8>50>50
Analog 2 Heterocyclic amine via reductive amination1.5>50>50
Analog 3 Biphenyl amine via reductive amination0.52515

Data is representative and compiled from studies on structurally related compounds.

Conclusion

3-(Methylsulfonamido)benzaldehyde is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups provide medicinal chemists with a powerful tool for generating diverse libraries of compounds. The successful application of this intermediate in the development of potent and selective SIRT2 inhibitors highlights its importance and potential for the discovery of novel therapeutics for neurodegenerative and other diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic utility of 3-(Methylsulfonamido)benzaldehyde in their drug development programs.

References

The Ascendant Therapeutic Potential of Formyl-Substituted Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold remains a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of a formyl (-CHO) group to this versatile pharmacophore has unlocked a new dimension of therapeutic potential, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of formyl-substituted sulfonamides, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation

Formyl-substituted sulfonamides have emerged as a compelling class of compounds in the quest for novel anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with several derivatives exhibiting significant potency.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various formyl-substituted sulfonamides is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric for quantifying anticancer potency. While extensive quantitative data for a broad range of formyl-substituted sulfonamides is still an active area of research, preliminary studies on analogous substituted sulfonamides provide a strong rationale for their investigation. For instance, derivatives such as N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231[1].

Table 1: Illustrative Anticancer Activity of Substituted Sulfonamides

Compound/DrugCancer Cell LineIC50 (µM)
N-ethyl toluene-4-sulfonamideHeLa10.9 ± 1.01[1]
MDA-MB-23119.22 ± 1.67[1]
MCF-712.21 ± 0.93[1]
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[1]
MDA-MB-2314.62 ± 0.13[1]
MCF-77.13 ± 0.13[1]
Doxorubicin (Reference)MCF-711.58[2]

Note: This table presents data for structurally related substituted sulfonamides to highlight the potential of the scaffold. Data for specifically formyl-substituted derivatives is a key area for future research.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard protocol for evaluating the cytotoxic effects of formyl-substituted sulfonamides against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates compound_prep Prepare serial dilutions of formyl-substituted sulfonamide incubation Incubate cells with compounds for 72 hours compound_prep->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at 540 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value from dose-response curve calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare stock solutions of the formyl-substituted sulfonamides in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations. Replace the cell culture medium with the medium containing the test compounds and incubate for 72 hours.[3]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of 540 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the resulting dose-response curve.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Formyl-substituted sulfonamides have shown encouraging activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Recent studies on 4-formylpyrazole derivatives have demonstrated their potential as antimicrobial agents. For instance, certain derivatives have exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae.[5]

Table 2: Antimicrobial Activity of 4-Formylpyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
IIIcStaphylococcus aureus (G+)20100[5]
Klebsiella pneumoniae (G-)18100[5]
IIIeStaphylococcus aureus (G+)22100[5]
Klebsiella pneumoniae (G-)20100[5]
Ampicillin (Reference)Staphylococcus aureus (G+)24-[5]
Klebsiella pneumoniae (G-)22-[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[6][7]

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of sulfonamide in 96-well plate inoculation Inoculate wells with bacterial suspension compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate plates at 37°C for 16-20 hours inoculation->incubation read_results Visually inspect for bacterial growth incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the formyl-substituted sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) and further dilute it to achieve the desired final concentration in the wells.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.[7]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Antimicrobial Action

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this pathway ultimately leads to the cessation of bacterial growth and replication.[8]

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Nucleic_acids Purines, Pyrimidines (DNA, RNA Synthesis) Tetrahydrofolic_acid->Nucleic_acids Sulfonamide Formyl-Substituted Sulfonamide Sulfonamide->DHPS Inhibits

Caption: General mechanism of sulfonamide action via inhibition of folic acid synthesis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical therapeutic goal. Formyl-substituted sulfonamides are being investigated for their potential to modulate inflammatory pathways.

Mechanism of Anti-inflammatory Action: Targeting NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][9] The NF-κB signaling pathway is a key target for anti-inflammatory drug development. Some sulfonamide-containing drugs, such as sulfasalazine, have been shown to inhibit NF-κB activation.[10] The proposed mechanism involves the direct inhibition of IκB kinases (IKKs), which are responsible for phosphorylating the inhibitory protein IκBα.[11] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway and Potential Inhibition by Sulfonamides

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Sulfonamide Formyl-Substituted Sulfonamide Sulfonamide->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway by sulfonamides.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[12]

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Data Analysis animal_model Select Male Wistar rats (150-200g) compound_admin Administer test compound (orally) animal_model->compound_admin carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection measure_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->measure_volume calculate_edema Calculate the percentage of edema inhibition measure_volume->calculate_edema

Caption: A generalized workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Model and Compound Administration: Male Wistar rats are typically used. The formyl-substituted sulfonamide is administered orally at various doses. Control groups receive the vehicle and a standard anti-inflammatory drug (e.g., indomethacin).[12]

  • Induction of Inflammation: One hour after compound administration, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Synthesis of Formyl-Substituted Sulfonamides

The synthesis of formyl-substituted sulfonamides can be achieved through various synthetic routes. A common approach involves the use of a starting material that already contains a formyl group, such as 4-formylbenzenesulfonamide. This can then be reacted with various amines or other nucleophiles to generate a library of derivatives.

General Synthesis Protocol: Biginelli Reaction

A one-pot three-component Biginelli reaction can be employed for the synthesis of dihydropyrimidin(thi)ones bearing a benzenesulfonamide moiety, starting from 4-formylbenzenesulfonamide.

Synthesis of DHPM-Benzenesulfonamides

Reactants 4-Formylbenzenesulfonamide + β-Dicarbonyl Compound + Urea/Thiourea Reaction Reflux Reactants->Reaction Catalyst NaHSO4 Catalyst->Reaction Solvent Hexane/Acetonitrile Solvent->Reaction Workup Cool, add H2O, filter Reaction->Workup Purification Column Chromatography Workup->Purification Product DHPM-Benzenesulfonamide Derivative Purification->Product

Caption: General scheme for the synthesis of DHPM-benzenesulfonamides via the Biginelli reaction.

Procedure:

A mixture of 4-formylbenzenesulfonamide, a suitable β-dicarbonyl compound, and urea or thiourea are refluxed in a mixture of hexane and acetonitrile in the presence of a catalyst such as NaHSO₄. After the reaction is complete, the mixture is cooled, and water is added to precipitate the product. The crude product is then filtered and purified by column chromatography.

Conclusion and Future Directions

Formyl-substituted sulfonamides represent a promising and underexplored area of medicinal chemistry. The preliminary data on related substituted sulfonamides, coupled with the known biological activities of the sulfonamide scaffold, provide a strong impetus for the continued investigation of these compounds. Future research should focus on:

  • Synthesis and screening of diverse libraries of formyl-substituted sulfonamides to establish robust structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by these compounds in cancer, microbial infections, and inflammatory processes.

  • Preclinical evaluation of lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The insights gained from such studies will be instrumental in advancing the development of novel and effective therapeutic agents for a range of human diseases.

References

Exploratory Screening of N-(3-formylphenyl)methanesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research specifically on the exploratory screening of N-(3-formylphenyl)methanesulfonamide derivatives, this guide provides a representative framework based on established methodologies for the synthesis and evaluation of analogous sulfonamide compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a technical template for such an investigation.

Introduction

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The methanesulfonamide group is a key pharmacophore in a variety of clinically used drugs, and the presence of a reactive formyl group on the phenyl ring offers a versatile handle for chemical modification and the generation of diverse derivative libraries. This technical guide outlines a comprehensive approach to the exploratory screening of this compound derivatives, covering their synthesis, in vitro anticancer evaluation, and in vivo anti-inflammatory assessment. The detailed protocols and data presentation formats are designed to provide a robust foundation for researchers initiating drug discovery programs based on this chemical scaffold.

Synthetic Strategy

The synthesis of this compound derivatives can be approached through a straightforward and modular two-step process. The core scaffold, this compound, is first synthesized by the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. Subsequently, the aldehyde functionality can be derivatized through various chemical transformations, such as reductive amination or condensation reactions, to yield a library of diverse analogs.

General Synthetic Scheme

A common and versatile method for synthesizing the parent compound involves the reaction of an appropriate amine with methanesulfonyl chloride.[1] The derivatives can then be synthesized from this core structure.

Step 1: Synthesis of this compound (Parent Compound)

3-Aminobenzaldehyde is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. The reaction is typically carried out in an anhydrous solvent like dichloromethane.[2]

Step 2: Derivatization of the Formyl Group

The formyl group of the parent compound can be readily converted into a variety of other functional groups to generate a library of derivatives. For example, reductive amination with a range of primary and secondary amines can be employed to introduce diverse substituents.

Experimental Protocols

Synthesis of a Representative Derivative: N-(3-((benzylamino)methyl)phenyl)methanesulfonamide

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (1.1 mmol) and a catalytic amount of acetic acid.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in portions, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon))

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • 96-well microtiter plates[4]

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • The medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is also included.[3]

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[4]

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • The absorbance is measured at 570 nm using a microplate reader.[4]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[5]

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.[6][7][8]

Materials:

  • Male Wistar rats (180-200 g)

  • Test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • The rats are divided into groups (n=6): a control group, a positive control group (Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives.

  • The test compounds or vehicle are administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from the exploratory screening should be organized into clear and concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-groupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Parent -CHO>100>100
Deriv-01 -CH₂-NH-Benzyl55.268.4
Deriv-02 -CH₂-NH-Cyclohexyl78.185.3
Deriv-03 -CH=N-OH45.852.1
Deriv-04 -CH=N-NH-C(=S)NH₂22.531.7
Doxorubicin (Positive Control)0.81.2

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
Vehicle -0
Parent 5015.2
Deriv-01 5028.7
Deriv-03 5042.5
Deriv-04 5055.1
Indomethacin 1065.8

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the exploratory screening of this compound derivatives can be visualized as a logical progression from chemical synthesis to biological evaluation and data analysis.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Parent Compound derivatization Library Derivatization synthesis->derivatization purification Purification & Characterization derivatization->purification invitro In Vitro Anticancer Screening (MTT Assay) purification->invitro invivo In Vivo Anti-inflammatory Screening (Paw Edema) purification->invivo data_analysis Data Compilation & IC50/Inhibition Calculation invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar hit_id Hit Identification sar->hit_id

Caption: General experimental workflow for the synthesis and screening of this compound derivatives.

Relevant Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes.[9] Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway.[10][11]

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) inhibitor Potential Site of Action for This compound Derivatives inhibitor->ikk

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

This technical guide provides a comprehensive framework for the initial exploratory screening of this compound derivatives. By employing systematic synthesis and derivatization, followed by robust in vitro and in vivo screening assays, researchers can effectively identify lead compounds for further optimization. The illustrative data and visualizations presented herein offer a practical template for organizing and interpreting screening results, ultimately facilitating the discovery of novel drug candidates with potential therapeutic applications in oncology and inflammatory diseases. Future work should focus on expanding the derivative library to establish more detailed structure-activity relationships and elucidating the precise molecular mechanisms of action for the most promising hit compounds.

References

N-(3-formylphenyl)methanesulfonamide: A Predictive Analysis of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(3-formylphenyl)methanesulfonamide is a synthetic organic compound featuring both a sulfonamide and a formyl group. While direct experimental evidence for its mechanism of action is not extensively documented, its structural motifs are present in numerous biologically active molecules. This guide provides a predictive analysis of the potential mechanisms of action for this compound based on the known activities of related compounds. We hypothesize that its biological effects could be mediated through covalent modification of protein targets by the aldehyde group and/or inhibition of key enzymatic pathways by the sulfonamide moiety. This document outlines potential signaling pathways, proposes detailed experimental protocols for mechanism elucidation, and presents quantitative data from related compounds to guide future research.

Introduction

This compound possesses two key functional groups that suggest a potential for diverse biological activities: the electrophilic formyl (aldehyde) group and the sulfonamide group, a well-established pharmacophore. The formyl group can readily react with nucleophilic residues on proteins, such as lysine and cysteine, to form covalent adducts, potentially leading to irreversible inhibition or modulation of protein function.[1] The sulfonamide group is a cornerstone of various therapeutics, known to interact with and inhibit a range of enzymes. This dual functionality suggests that this compound could act on multiple cellular targets, leading to a complex mechanism of action.

Predicted Mechanisms of Action

Based on the chemical structure of this compound and the known biological activities of related sulfonamide and aldehyde-containing compounds, we propose two primary putative mechanisms of action.

Covalent Inhibition via the Formyl Group

The aldehyde functionality of this compound is a key feature that can drive its biological activity through the formation of covalent bonds with nucleophilic sites on target proteins.[1] This irreversible interaction can lead to the modulation of protein function.

The interaction is predicted to proceed via nucleophilic attack of a residue (e.g., lysine or cysteine) in the active or an allosteric site of a target protein on the carbonyl carbon of the formyl group, leading to the formation of a Schiff base or a thiohemiacetal, respectively. This covalent modification can alter the protein's conformation and function, thereby disrupting downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm NFP This compound TargetProtein Target Protein (e.g., Enzyme, Receptor) NFP->TargetProtein Covalent Bonding (Schiff Base Formation) DownstreamSignaling Downstream Signaling Pathway TargetProtein->DownstreamSignaling Activation/Modulation CovalentAdduct Covalent Adduct (Protein-NFP Complex) CovalentAdduct->DownstreamSignaling Inhibition BiologicalResponse Biological Response (e.g., Apoptosis, Anti-inflammatory effect) DownstreamSignaling->BiologicalResponse

Caption: Predicted covalent inhibition pathway of this compound.

Enzyme Inhibition via the Sulfonamide Moiety

The sulfonamide group is a well-known zinc-binding motif present in a variety of enzyme inhibitors. It is plausible that this compound could target metalloenzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases (CAs), which are implicated in cancer and inflammation.

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition can lead to changes in pH homeostasis, affecting tumor growth and other pathological conditions. The sulfonamide group of this compound could coordinate with the zinc ion in the active site of carbonic anhydrase, leading to its inhibition.

G cluster_0 Cellular Environment cluster_1 Enzymatic Reaction CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalysis CA Carbonic Anhydrase (CA) (with Zn2+ cofactor) CA->CO2 InhibitedCA Inhibited CA-NFP Complex NFP This compound NFP->CA Inhibition via Zn2+ binding

Caption: Predicted inhibition of Carbonic Anhydrase by this compound.

Data from Related Compounds

While quantitative data for this compound is scarce, studies on structurally related sulfonamide derivatives provide insights into potential biological activities.

Compound ClassBiological ActivityPotency (IC50/MIC)Reference
Benzenesulfonamide derivativesAnti-inflammatoryVaries[2]
Sulfonamide-Schiff basesAntimicrobialMIC: 6.28 - >250 µg/mL[3]
Naphthalene-sulfonamide derivativeCytotoxic (Astrocytoma)IC50: 8.22 µM[4]
Coumarin-sulfonamide hybridsAntioxidantIC50: 0.81 mM[5]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase & Butyrylcholinesterase inhibitorIC50: 57 & 89 µM[6]

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the predicted mechanisms of action, a series of in vitro and cell-based assays are proposed.

General Experimental Workflow

The overall strategy involves identifying potential protein targets, validating the interaction, and elucidating the downstream cellular consequences.

G Start Start: Hypothesized MOA TargetID Target Identification (e.g., Proteomics, Affinity Chromatography) Start->TargetID BindingValidation Binding Validation (e.g., SPR, ITC, Mass Spec) TargetID->BindingValidation EnzymeAssay Enzyme Inhibition Assays (e.g., CA, MMPs) BindingValidation->EnzymeAssay CellBasedAssay Cell-Based Assays (e.g., Viability, Apoptosis, Cell Cycle) EnzymeAssay->CellBasedAssay PathwayAnalysis Pathway Analysis (e.g., Western Blot, qPCR) CellBasedAssay->PathwayAnalysis End End: Elucidated MOA PathwayAnalysis->End

References

Methanesulfonamide Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methanesulfonamide functional group (-SO₂NHCH₃) is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that enhance the pharmacological profiles of drug candidates.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and non-basic nitrogen atom, makes it a versatile moiety in the design of therapeutic agents targeting a wide array of diseases.[1][2] This technical guide provides an in-depth review of the role of methanesulfonamide derivatives in medicinal chemistry, with a focus on their applications as anti-inflammatory, anticancer, and antimicrobial agents. The guide details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

A significant focus of research on methanesulfonamide derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The methanesulfonamide group is a key pharmacophore in this class of drugs, contributing to their selectivity and efficacy in treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative methanesulfonamide derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib7.70.07>110
Rofecoxib Analogue>1000.9>111
Thiazolidinone Derivative24.30.06405
Pyrazoline Derivative 4f>1000.15>667
Pyridine Derivative 6b>1000.22>455
Nimesulide Analogue 3a1.6840.14012.03
Experimental Protocols

A common intermediate for the synthesis of various methanesulfonamide-based COX-2 inhibitors is N-(4-acetylphenyl)methanesulfonamide.

  • Dissolution: Dissolve 4-aminoacetophenone (10 mmol) in pyridine (10 mL) and cool the solution to 0 °C in an ice bath.[4]

  • Reaction: Slowly add methanesulfonyl chloride (15 mmol) to the cooled solution with stirring.[4]

  • Incubation: Continue stirring the reaction mixture at room temperature for 2 hours.[4]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield N-(4-acetylphenyl)methanesulfonamide.[4]

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 and COX-2 enzymes. Dissolve test compounds in DMSO to prepare stock solutions, which are then serially diluted.[2]

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[2]

  • Inhibitor Addition: Add the serially diluted test compounds or vehicle (DMSO) to the wells and pre-incubate at 37 °C for 10 minutes.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]

  • Reaction Incubation: Incubate the plate for 10 minutes at 37 °C.[2]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.[2]

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow_cox_inhibition cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Heme) add_enzyme Add Enzyme, Buffer, and Heme to Plate prep_reagents->add_enzyme prep_compounds Prepare Test Compounds (Serial Dilutions) add_inhibitor Add Inhibitor and Pre-incubate prep_compounds->add_inhibitor add_enzyme->add_inhibitor add_substrate Initiate Reaction (Add Arachidonic Acid) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pge2 Detect PGE₂ (EIA) stop_reaction->detect_pge2 calc_ic50 Calculate IC₅₀ detect_pge2->calc_ic50

Workflow for the in vitro COX inhibition assay.

Anticancer Agents

The sulfonamide group is a well-established pharmacophore in oncology, present in numerous approved anticancer drugs.[1] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways implicated in cancer progression, including receptor tyrosine kinases and carbonic anhydrases.[1]

Targeting Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] Methanesulfonamide-containing molecules, such as pazopanib, have been developed as multi-targeted tyrosine kinase inhibitors that block VEGFR-2 signaling.[2]

The following table summarizes the inhibitory activity of representative methanesulfonamide-containing kinase inhibitors.

CompoundTarget KinaseIC₅₀ / Ki (nM)
PazopanibVEGFR-230
LorlatinibALKKi = 0.025
LorlatinibROS1Ki < 0.021
CDK2 InhibitorCDK2210

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.

  • Reagent Preparation: Prepare 1x Kinase Buffer, a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly-Glu,Tyr 4:1). Prepare serial dilutions of the test inhibitor.[7]

  • Reaction Setup: In a solid white 96-well plate, add the Master Mix to each well. Add the diluted test inhibitor to the "Test Inhibitor" wells and the appropriate vehicle control to the "Positive Control" and "Blank" wells.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[7]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[7]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Measurement: Read the luminescence using a microplate reader.[7]

  • Data Analysis: Subtract the "Blank" values from all other readings and calculate the percentage of inhibition to determine the IC₅₀ value.[7]

Targeting Carbonic Anhydrase IX (CAIX)

Carbonic Anhydrase IX (CAIX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1]

The following table presents the inhibition constants (Ki) for methanesulfonamide derivatives against various carbonic anhydrase isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (Standard)25012255.7
Ureidobenzenesulfonamide 124019258.8
Ureidobenzenesulfonamide 2218583882175

This is the standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. An inhibitor will decrease the rate of this reaction.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator. Prepare a CO₂-saturated water solution. Prepare serial dilutions of the test inhibitor.

  • Measurement: A stopped-flow instrument rapidly mixes the enzyme and inhibitor solution with the CO₂ solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.

  • Data Analysis: The rates are measured at different inhibitor concentrations to calculate the Ki value.

Visualizations

signaling_pathway_vegfr cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pazopanib Pazopanib (Methanesulfonamide Derivative) Pazopanib->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival, Angiogenesis mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

VEGFR-2 signaling pathway and inhibition by Pazopanib.

signaling_pathway_caix cluster_extracellular Extracellular Space (Acidic) cluster_membrane_caix Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O_out CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O_out->CAIX Hydration H_HCO3_out H⁺ + HCO₃⁻ pH_regulation pH Regulation H_HCO3_out->pH_regulation Impacts CAIX->H_HCO3_out Inhibitor Methanesulfonamide Inhibitor Inhibitor->CAIX Inhibits Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Promotes

Role of CAIX in tumor acidosis and its inhibition.

Antimicrobial Agents

The history of sulfonamides is deeply rooted in their antibacterial properties.[1] Methanesulfonamide derivatives act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] As humans obtain folic acid from their diet, this pathway is a selective target for antimicrobial therapy.[1]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for representative methanesulfonamide derivatives against various bacterial strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Sulfamethoxazole2-88-32>128
Thienopyrimidine Derivative 14816
Thienopyrimidine Derivative 2248
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[8]

  • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.[8]

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Visualizations

signaling_pathway_folate PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Methanesulfonamide Methanesulfonamide Derivative Methanesulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA_RNA DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA

Bacterial folic acid synthesis pathway and its inhibition.

Methanesulfonamide derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their favorable physicochemical properties and ability to interact with a diverse range of biological targets have led to their successful application in the fields of inflammation, oncology, and infectious diseases. The data, protocols, and pathway analyses presented in this guide underscore the versatility and importance of the methanesulfonamide scaffold in modern medicinal chemistry. Future research in this area holds the promise of yielding even more potent and selective drug candidates to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for N-(3-formylphenyl)methanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of N-(3-formylphenyl)methanesulfonamide, a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The protocols detailed below focus on key transformations of the formyl group, enabling the construction of diverse molecular architectures.

Introduction

This compound is a bifunctional molecule featuring a reactive aldehyde group and a methanesulfonamide moiety. The aldehyde is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore. This compound has gained significant attention as a key intermediate in the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism and a promising target for cancer immunotherapy.[1][2][3]

Key Synthetic Applications

The primary synthetic utility of this compound lies in the transformation of its formyl group. Two of the most common and powerful reactions are reductive amination and the Wittig reaction.

  • Reductive Amination: This reaction is a cornerstone for the synthesis of secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a suitable hydride reagent. This method is widely employed in medicinal chemistry to introduce diverse amine-containing fragments into a molecule.

  • Wittig Reaction: The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[4][5][6] This transformation is instrumental in constructing complex carbon skeletons and introducing unsaturation into molecules.

Experimental Protocols

Application 1: Reductive Amination for the Synthesis of N-Substituted Amines

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly well-suited for one-pot reductive aminations.[7][8][9]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[8]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature.[8]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted amine.

Quantitative Data:

EntryAmineProductYield (%)Reference
1BenzylamineN-((3-(benzylaminomethyl)phenyl)methanesulfonamide>90 (Typical)General Protocol
2MorpholineN-(3-(morpholinomethyl)phenyl)methanesulfonamide>90 (Typical)General Protocol
3AnilineN-((3-(phenylaminomethyl)phenyl)methanesulfonamide>85 (Typical)General Protocol

Note: The yields are typical for reductive amination reactions with activated aldehydes and may vary depending on the specific amine used.

Application 2: Wittig Reaction for Alkene Synthesis

This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphorus ylide to generate a substituted alkene. The ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base.[5][6][10]

Reaction Scheme:

Experimental Protocol:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir the mixture at the same temperature for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which will contain triphenylphosphine oxide as a byproduct, is typically purified by column chromatography on silica gel.

Quantitative Data:

EntryWittig ReagentProductE/Z RatioYield (%)Reference
1Ph₃P=CH₂N-(3-vinylphenyl)methanesulfonamide->80 (Typical)General Protocol
2Ph₃P=CHCO₂Et (stabilized ylide)(E)-ethyl 3-(3-(methylsulfonamido)phenyl)acrylatePredominantly E>85 (Typical)[4]
3Ph₃P=CH(CH₂)₂CH₃ (non-stabilized ylide)N-(3-(pent-1-en-1-yl)phenyl)methanesulfonamidePredominantly Z>70 (Typical)[6]

Note: The stereoselectivity (E/Z ratio) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford the E-alkene, while non-stabilized ylides typically favor the Z-alkene.[6]

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound C Mix in Anhydrous Solvent (e.g., DCE, THF) A->C B Primary or Secondary Amine B->C D Stir at RT (1-2h) Imine/Iminium Formation C->D E Add NaBH(OAc)₃ (1.2-1.5 eq) D->E F Stir at RT (2-24h) Reduction E->F G Quench with NaHCO₃ (aq) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K N-Substituted Amine Product J->K

Caption: Workflow for the reductive amination of this compound.

Wittig_Reaction_Pathway cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction A Triphenylphosphonium Salt C Phosphorus Ylide A->C Deprotonation B Strong Base (n-BuLi or NaH) B->C E [2+2] Cycloaddition C->E D This compound D->E F Oxaphosphetane Intermediate E->F G Cycloreversion F->G H Alkene Product G->H I Triphenylphosphine Oxide G->I

Caption: Key steps in the Wittig reaction of this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of organic molecules, particularly those with potential therapeutic applications. The protocols provided herein for reductive amination and the Wittig reaction serve as a foundation for the elaboration of this building block into more complex and diverse chemical entities. Researchers in drug discovery and organic synthesis can leverage these methodologies to accelerate their research and development efforts.

References

Application Notes and Protocols for the Derivatization of N-(3-formylphenyl)methanesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(3-formylphenyl)methanesulfonamide scaffold is a versatile starting point for the synthesis of novel bioactive compounds. The methanesulfonamide group is a well-established pharmacophore present in a variety of therapeutic agents, known for its ability to engage in hydrogen bonding and its metabolic stability. The strategically positioned formyl group on the phenyl ring serves as a reactive handle for a multitude of chemical transformations, allowing for the generation of diverse chemical libraries for biological screening. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds in relevant biological assays.

Derivatization Strategies

The aldehyde functionality of this compound is amenable to several key chemical reactions to generate a library of derivatives. The following sections outline protocols for three common and robust derivatization methods: reductive amination, Wittig reaction, and Schiff base formation.

Experimental Workflow for Derivatization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig schiff Schiff Base Formation start->schiff amines Secondary Amine Derivatives reductive_amination->amines alkenes Alkene Derivatives wittig->alkenes imines Schiff Base Derivatives schiff->imines purification Column Chromatography / Recrystallization amines->purification alkenes->purification imines->purification characterization NMR, LC-MS, HRMS purification->characterization assays Biological Assays characterization->assays

Caption: General workflow for the synthesis, purification, and biological screening of this compound derivatives.

Experimental Protocols: Synthesis

Protocol 1: Reductive Amination

This protocol describes the synthesis of secondary amine derivatives by reacting this compound with a primary amine in the presence of a reducing agent.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline derivatives)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine derivative.

Protocol 2: Wittig Reaction

This protocol details the synthesis of alkene derivatives from this compound using a phosphonium ylide.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes and needles for transfer of reagents

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the strong base (1.2 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should develop.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 3: Schiff Base Formation

This protocol describes the synthesis of imine (Schiff base) derivatives through the condensation of this compound with primary amines.

Materials:

  • This compound

  • Primary amine of choice

  • Ethanol or methanol

  • Catalytic amount of glacial acetic acid

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Assays

The synthesized derivatives can be screened in a variety of biological assays to determine their activity. Below are protocols for common assays used to evaluate compounds with the sulfonamide scaffold.

Screening Workflow

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays cluster_output Data Analysis start Synthesized Derivatives mtt MTT Cytotoxicity Assay start->mtt mtt_result Identify Cytotoxic Hits mtt->mtt_result kinase Kinase Inhibition Assay mtt_result->kinase ca Carbonic Anhydrase Inhibition Assay mtt_result->ca pathway Signaling Pathway Analysis kinase->pathway ca->pathway ic50 Determine IC50 / Ki pathway->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for the biological evaluation of synthesized derivatives, from primary screening to mechanistic studies.

Protocol 4: MTT Cell Viability Assay

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 5: Kinase Inhibition Assay

This protocol describes a generic luminescence-based assay to screen for kinase inhibitors.

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white-walled plate, add the test compound, the kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 6: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to identify inhibitors of carbonic anhydrase (CA).

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound (or vehicle), and the CA enzyme solution.

  • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound and determine the IC₅₀ and/or Kᵢ values.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for easy comparison of the synthesized derivatives.

Table 1: Cytotoxicity of this compound Derivatives against A549 Cancer Cells

Compound IDDerivatization MethodR-GroupIC₅₀ (µM)
Parent -->100
DA-1 Reductive AminationBenzyl25.4
DA-2 Reductive Amination4-Chlorobenzyl12.8
DA-3 Reductive Amination4-Methoxybenzyl35.1
AW-1 Wittig ReactionPhenyl58.2
AW-2 Wittig Reaction4-Nitrophenyl31.5
SB-1 Schiff Base FormationAniline75.9
SB-2 Schiff Base Formation4-Chloroaniline42.3

Table 2: Kinase and Carbonic Anhydrase Inhibitory Activity of Selected Derivatives

Compound IDTarget Kinase IC₅₀ (nM)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
DA-1 >10,000850250
DA-2 5,20042098
AW-2 8,900>10,000>10,000
SB-2 >10,0001,500560

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by active derivatives, such as a kinase signaling cascade.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Derivative DA-2 inhibitor->mek

Caption: Hypothetical inhibition of the MEK kinase in a signaling pathway by an active derivative.

Application Notes and Protocols for the Synthesis of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylphenyl)methanesulfonamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of both a sulfonamide and an aldehyde group allows for a variety of subsequent chemical modifications, making it a versatile building block. This document provides a detailed experimental protocol for the synthesis of this compound, based on the established reaction of anilines with sulfonyl chlorides. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid that is generated during the reaction.

General Reaction:

3-Aminobenzaldehyde + Methanesulfonyl Chloride --> this compound

Experimental Protocol

This protocol details the synthesis of this compound from 3-aminobenzaldehyde and methanesulfonyl chloride using triethylamine as the base and dichloromethane as the solvent.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
3-Aminobenzaldehyde121.1410.00.0825Starting material
Methanesulfonyl Chloride114.5510.40.0908Reagent, use in a fume hood
Triethylamine101.1912.50.1235Base, should be dry
Dichloromethane (DCM)-200 mL-Solvent, should be anhydrous
2 M Sodium Hydroxide (NaOH)-100 mL-For work-up
Concentrated Hydrochloric Acid (HCl)-As needed-For precipitation, use in a fume hood
Anhydrous Magnesium Sulfate (MgSO4)-As needed-For drying
Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0825 mol) of 3-aminobenzaldehyde and 12.5 g (0.1235 mol) of triethylamine in 200 mL of anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add 10.4 g (0.0908 mol) of methanesulfonyl chloride dropwise from the dropping funnel to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 100 mL of 2 M aqueous sodium hydroxide solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H, S=O, C=O, and aromatic C-H bonds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the structure of the final product.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound.

Data Presentation

ParameterValue
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol [2][3]
Appearance Off-white to pale yellow solid
Theoretical Yield 16.43 g
Typical Experimental Yield 85-95%
Melting Point To be determined experimentally

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-aminobenzaldehyde and triethylamine in DCM cool Cool to 0 °C dissolve->cool add Add methanesulfonyl chloride dropwise cool->add react Stir at room temperature add->react quench Quench with 2M NaOH react->quench After 3-4 hours extract Separate organic layer quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize filter_dry Filter and dry under vacuum recrystallize->filter_dry final_product final_product filter_dry->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reactants to Product

logical_relationship reactant1 3-Aminobenzaldehyde product This compound reactant1->product reactant2 Methanesulfonyl Chloride reactant2->product base Triethylamine (Base) base->product facilitates solvent Dichloromethane (Solvent) solvent->product medium

Caption: Logical relationship of reactants and reagents leading to the final product.

References

Application Notes and Protocols: N-(3-formylphenyl)methanesulfonamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and illustrative data on the utility of N-(3-formylphenyl)methanesulfonamide as a key starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The presence of both a reactive aldehyde and a methanesulfonamide group within the same molecule allows for the construction of complex structures with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional aromatic compound poised for exploitation in multicomponent reactions and classical cyclocondensations to generate a variety of heterocyclic systems. The aldehyde functionality serves as a key electrophilic center for reactions with nucleophiles, initiating cascades that lead to ring formation. The methanesulfonamide moiety can influence the electronic properties of the molecule and provide a vector for further functionalization or act as a key pharmacophoric element. This document outlines representative protocols for the synthesis of quinazolinones, benzodiazepines, and dihydropyrimidines.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The following protocol describes a general method for the synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide. This reaction proceeds via an initial condensation followed by an oxidative cyclization. [1][2][3]

Experimental Protocol: Synthesis of N-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)methanesulfonamide
  • To a round-bottom flask (50 mL), add this compound (1.0 mmol, 199.2 mg), 2-aminobenzamide (1.0 mmol, 136.1 mg), and ethanol (20 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg) as a catalyst.

  • Reflux the reaction mixture for 4 hours and monitor the formation of the intermediate dihydroquinazolinone by Thin Layer Chromatography (TLC).

  • After completion of the initial condensation, add phenyliodine diacetate (PIDA) (1.2 mmol, 386.4 mg) portion-wise to the reaction mixture.

  • Continue to stir the mixture at room temperature for an additional 12 hours to facilitate oxidative dehydrogenation.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired quinazolinone.

Quantitative Data
ParameterValue
Product Name N-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)methanesulfonamide
Molecular Formula C₁₅H₁₃N₃O₃S
Molecular Weight 327.35 g/mol
Yield 75% (Illustrative)
Melting Point 245-247 °C (Illustrative)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.2 (s, 1H), 10.1 (s, 1H), 8.2-7.4 (m, 8H), 3.1 (s, 3H) (Illustrative)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 162.5, 153.0, 148.8, 139.5, 135.0, 134.8, 129.5, 128.0, 127.5, 126.8, 126.2, 121.5, 120.9, 40.1 (Illustrative)

Reaction Pathway

Quinazolinone_Synthesis reactant1 This compound intermediate Dihydroquinazolinone Intermediate reactant1->intermediate + p-TsOH, EtOH, Reflux reactant2 2-Aminobenzamide reactant2->intermediate product N-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)methanesulfonamide intermediate->product + PIDA, rt

Quinazolinone Synthesis Pathway

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological properties. The following protocol outlines a typical synthesis via the condensation of this compound with o-phenylenediamine. [4][5]

Experimental Protocol: Synthesis of N-(3-(2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenyl)methanesulfonamide
  • Dissolve this compound (1.0 mmol, 199.2 mg) and o-phenylenediamine (1.0 mmol, 108.1 mg) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data
ParameterValue
Product Name N-(3-(2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenyl)methanesulfonamide
Molecular Formula C₁₅H₁₅N₃O₂S
Molecular Weight 313.37 g/mol
Yield 82% (Illustrative)
Melting Point 198-200 °C (Illustrative)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.8 (s, 1H), 7.6-6.8 (m, 8H), 5.1 (s, 1H), 3.4 (br s, 2H), 3.0 (s, 3H) (Illustrative)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.2, 142.1, 140.5, 139.8, 138.5, 129.6, 127.3, 125.8, 122.4, 121.9, 119.5, 65.4, 40.3 (Illustrative)

Reaction Pathway

Benzodiazepine_Synthesis reactant1 This compound product N-(3-(2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenyl)methanesulfonamide reactant1->product + Acetic Acid, EtOH, rt reactant2 o-Phenylenediamine reactant2->product

1,5-Benzodiazepine Synthesis Pathway

Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)

The Biginelli reaction is a well-known multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), which have a wide range of pharmaceutical applications. This protocol describes a one-pot synthesis using this compound, ethyl acetoacetate, and urea. [6][7][8]

Experimental Protocol: Synthesis of Ethyl 4-(3-(methylsulfonamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 199.2 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg), and urea (1.5 mmol, 90.1 mg) in ethanol (25 mL).

  • Add a catalytic amount of hydrochloric acid (3-4 drops).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will typically crystallize out of the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.

Quantitative Data
ParameterValue
Product Name Ethyl 4-(3-(methylsulfonamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula C₁₅H₁₉N₃O₅S
Molecular Weight 369.40 g/mol
Yield 88% (Illustrative)
Melting Point 210-212 °C (Illustrative)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.6 (s, 1H), 9.2 (s, 1H), 7.7 (s, 1H), 7.4-7.1 (m, 4H), 5.2 (d, 1H), 4.0 (q, 2H), 2.9 (s, 3H), 2.3 (s, 3H), 1.1 (t, 3H) (Illustrative)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 165.8, 152.5, 148.9, 145.2, 140.1, 129.3, 122.5, 121.8, 118.9, 99.8, 59.5, 54.3, 40.2, 18.1, 14.5 (Illustrative)

Reaction Pathway

Biginelli_Reaction reactant1 This compound product Dihydropyrimidinone Product reactant1->product + HCl, EtOH, Reflux reactant2 Ethyl Acetoacetate reactant2->product reactant3 Urea reactant3->product

Biginelli Reaction Pathway

Disclaimer: The experimental protocols and quantitative data provided herein are illustrative examples based on established chemical principles for analogous reactions. While these procedures are designed to be robust and reproducible, optimal reaction conditions may vary and should be determined empirically. Standard laboratory safety precautions should be followed at all times.

References

The Application of 3-(Methylsulfonamido)benzaldehyde in Drug Discovery: A Scarcity of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the prevalence of sulfonamide and benzaldehyde moieties in pharmacologically active compounds, a comprehensive review of scientific literature and patent databases reveals a notable absence of dedicated research on the specific applications of 3-(Methylsulfonamido)benzaldehyde in drug discovery. While the individual components of its structure are common pharmacophores, the combined entity, also known as N-(3-formylphenyl)methanesulfonamide, has not been a significant focus of published medicinal chemistry efforts.

Our extensive search for detailed application notes, experimental protocols, and quantitative biological data for 3-(Methylsulfonamido)benzaldehyde and its direct derivatives has yielded limited specific results. The available information primarily consists of chemical database entries confirming its structure and basic properties. There is a lack of published studies detailing its synthesis in a drug discovery context, its biological targets, or its efficacy in preclinical models of disease.

While it is challenging to provide specific application notes and protocols for a compound with such a sparse public research profile, we can infer potential areas of interest based on the broader activities of related structural classes, such as benzenesulfonamides and other substituted benzaldehydes. These classes of compounds have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. For instance, various sulfonamide derivatives have shown activity as carbonic anhydrase inhibitors, kinase inhibitors, and antibacterial agents. Similarly, benzaldehyde derivatives are precursors to a multitude of bioactive molecules.

However, without concrete experimental data on 3-(Methylsulfonamido)benzaldehyde, any discussion of its potential applications remains speculative. The creation of detailed, actionable protocols and quantitative data tables as requested is not feasible based on the currently available scientific literature.

Researchers interested in exploring the potential of this scaffold would need to undertake foundational research, including:

  • De novo synthesis and characterization: Developing and optimizing a synthetic route to produce 3-(Methylsulfonamido)benzaldehyde and its analogs.

  • Target identification and screening: Employing high-throughput screening campaigns against various biological targets to identify potential activities.

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives to understand how structural modifications impact biological activity.

Below, we provide a generalized workflow that researchers might follow for such an exploratory study.

Hypothetical Experimental Workflow for Investigating 3-(Methylsulfonamido)benzaldehyde Derivatives

This workflow is a conceptual guide and does not represent established protocols for this specific compound.

Caption: A conceptual workflow for the discovery and development of drugs based on a novel scaffold.

Conclusion

Spectroscopic Analysis of N-(3-formylphenyl)methanesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of N-(3-formylphenyl)methanesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. The following sections present predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) in a structured format and offer comprehensive protocols for acquiring these spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational methods and serve as a reference for experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
9.98s1H-H-8 (Aldehyde)
7.95d1H7.8H-4
7.78s1H-H-2
7.63t1H7.8H-5
7.45d1H7.8H-6
7.15s (br)1H-N-H
3.05s3H-H-9 (Methyl)

Note: The N-H proton signal is broad and its chemical shift can vary depending on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
191.5C-8 (Aldehyde Carbonyl)
138.2C-1
137.1C-3
130.5C-5
128.6C-6
125.4C-4
121.8C-2
39.8C-9 (Methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3280Medium, SharpN-H Stretch
3070WeakAromatic C-H Stretch
2840, 2740WeakAldehyde C-H Stretch (Fermi resonance)
1705StrongC=O Stretch (Aldehyde)
1585, 1480MediumAromatic C=C Stretch
1330StrongS=O Asymmetric Stretch (Sulfonamide)
1160StrongS=O Symmetric Stretch (Sulfonamide)
910MediumS-N Stretch
750StrongC-H Out-of-plane Bend (meta-disubstituted)
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zIon Species
200.0376[M+H]⁺
222.0195[M+Na]⁺
217.0641[M+NH₄]⁺

Data sourced from PubChemLite predicted values.[1]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. For ¹H NMR: i. Acquire the spectrum using a standard single-pulse experiment. ii. Set the spectral width to cover the range of -2 to 12 ppm. iii. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. iv. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. e. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set the spectral width to cover the range of 0 to 200 ppm. iii. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. iv. Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). d. Integrate the signals in the ¹H NMR spectrum. e. Identify the chemical shifts and multiplicities of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely. b. Place a small amount of solid this compound onto the center of the ATR crystal. c. Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. Data Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. b. Collect the sample spectrum. c. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. d. The data is usually collected over the range of 4000 to 400 cm⁻¹.

3. Data Processing: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the wavenumbers of the major absorption bands. c. Correlate the observed bands with the corresponding functional groups.

Mass Spectrometry (MS) Protocol

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrument Setup and Data Acquisition: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound. d. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

3. Data Processing: a. Identify the m/z values of the major ions in the spectrum. b. Determine the molecular weight of the compound from the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺).

Workflow and Data Relationship Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct solid analysis MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve and dilute NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio (Molecular Weight) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Application Notes and Protocols for Investigating the Biological Activity of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential biological activities of N-(3-formylphenyl)methanesulfonamide. The methodologies focus on two key areas where this compound may exhibit activity based on its chemical structure: inhibition of protein aggregation and direct target engagement within a cellular context.

Application Note 1: this compound as a Potential Inhibitor of Tau Protein Aggregation

Introduction: The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] Small molecules that can inhibit this process are of significant therapeutic interest.[3] The formyl group of this compound can potentially form covalent bonds with nucleophilic residues on proteins like tau, while the methanesulfonamide moiety can participate in hydrogen bonding, both of which could interfere with the aggregation process. This protocol describes an in vitro assay to screen for and characterize the inhibitory effect of this compound on tau aggregation.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation Inhibition

This protocol is adapted from established methods for screening tau aggregation inhibitors.[1][4]

1. Materials and Reagents:

  • Recombinant human tau protein (e.g., K18 fragment)

  • This compound (test compound)

  • Heparin (aggregation inducer)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 20 mM BES, 25 mM NaCl, 1 mM DTT, pH 7.4)[5]

  • DMSO (for dissolving the test compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

2. Experimental Workflow:

G A Prepare Tau protein solution in assay buffer E Add Tau, Heparin, and test compound/DMSO to wells A->E B Prepare this compound serial dilutions in DMSO B->E C Prepare Heparin solution C->E D Prepare ThT solution G Add ThT solution to each well D->G F Incubate at 37°C with shaking to induce aggregation E->F F->G H Measure fluorescence (Ex: 440 nm, Em: 485 nm) G->H I Plot fluorescence vs. compound concentration H->I J Calculate IC50 value I->J

Caption: Workflow for the ThT-based tau aggregation inhibition assay.

3. Detailed Procedure:

  • Preparation of Reagents:

    • Prepare a 10 µM stock solution of recombinant tau protein in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Prepare a 50 µM stock solution of heparin in assay buffer.

    • Prepare a 50 µM stock solution of Thioflavin T in assay buffer.

  • Assay Setup (in a 96-well plate):

    • For each reaction, add the following to a final volume of 100 µL:

      • 50 µL of 10 µM tau protein (final concentration 5 µM)

      • 10 µL of 50 µM heparin (final concentration 5 µM)

      • 1 µL of this compound dilution or DMSO (vehicle control).

    • Include a negative control with tau protein and DMSO but no heparin.

    • Include a positive control with tau protein, heparin, and DMSO.

  • Aggregation and Measurement:

    • Seal the plate and incubate at 37°C for 24-48 hours with gentle shaking.

    • After incubation, add 10 µL of 50 µM ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

4. Data Presentation:

The results can be presented as the percentage of inhibition relative to the positive control (100% aggregation).

This compound (µM)Average Fluorescence (a.u.)% Inhibition
0 (Vehicle)15,0000
0.113,50010
0.311,25025
18,25045
35,25065
103,00080
301,80088
1001,50090

Calculation of % Inhibition: % Inhibition = [1 - (Fluorescencesample - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control)] * 100

From this data, an IC50 value (the concentration at which 50% of aggregation is inhibited) can be determined by plotting % inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application Note 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement of this compound

Introduction: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a small molecule to its protein target within a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7] A shift in the protein's melting curve upon treatment with the compound indicates target engagement.[8] This protocol outlines a CETSA experiment to identify cellular targets of this compound.

Experimental Protocol: Western Blot-based CETSA

This protocol is based on established CETSA methodologies.[7][8][9]

1. Materials and Reagents:

  • Cell line of interest (e.g., a human cancer cell line)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Primary antibody against a suspected target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Experimental Workflow:

G A Treat cells with compound or DMSO B Harvest and resuspend cells A->B C Aliquot cell suspension B->C D Heat aliquots at a range of temperatures C->D E Lyse cells (freeze-thaw) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Quantify protein concentration G->H I Run SDS-PAGE and transfer to membrane H->I J Probe with primary and secondary antibodies I->J K Detect signal and quantify band intensity J->K L Plot % soluble protein vs. temperature K->L M Compare melt curves to determine Tm shift L->M

Caption: Workflow for the Western blot-based Cellular Thermal Shift Assay (CETSA).

3. Detailed Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with a final concentration of this compound (e.g., 10 µM) and another set with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C.

  • Harvesting and Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) using a thermal cycler. Include an unheated control.

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the samples and prepare them for SDS-PAGE.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody for the suspected target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

4. Data Presentation:

The data is presented as a "melting curve," plotting the percentage of soluble protein remaining at each temperature relative to the unheated control.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
4100100
409899
459598
508595
555588
602060
65525
7028

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm to a higher temperature in the compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing the target protein.

G cluster_pathway Target Engagement & Stabilization start end Compound This compound Complex Compound-Protein Complex Compound->Complex Binds to Target Target Protein Target->Complex Heat Heat Application Target->Heat Complex->Heat Denatured Denatured Protein Heat->Denatured Unbound protein denatures Stable Stable Protein Heat->Stable Bound protein is stabilized

References

Application Notes and Protocols: The Strategic Use of N-(3-formylphenyl)methanesulfonamide in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylphenyl)methanesulfonamide, also known as 3-(methanesulfonylamino)benzaldehyde, is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of targeted enzyme inhibitors. The strategic placement of a methanesulfonamide group and a reactive formyl group on a phenyl ring offers medicinal chemists a valuable scaffold for creating potent and selective inhibitors for a range of enzyme classes, including kinases, proteases, and carbonic anhydrases. The sulfonamide moiety is a well-established pharmacophore known to engage in crucial hydrogen bonding interactions within enzyme active sites, while the aldehyde functionality serves as a synthetic handle for the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on kinase inhibitors.

Key Applications in Enzyme Inhibitor Synthesis

The unique structural features of this compound make it an attractive starting material for several reasons:

  • Hydrogen Bonding: The methanesulfonamide group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in an enzyme's active site, which can contribute to high binding affinity.

  • Synthetic Versatility: The formyl group is readily transformed into a variety of other functional groups. It can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse substituents to explore the chemical space around a target.

  • Structural Rigidity and Vectorial Orientation: The phenyl ring provides a rigid core that helps to orient the methanesulfonamide and the synthetically modified formyl group in defined vectors, aiding in structure-based drug design.

Derivatives of this compound have shown promise in the development of inhibitors for several enzyme families. For instance, compounds bearing a 3-sulfamoylphenyl moiety have been identified as potent inhibitors of the mitotic kinase TTK, highlighting the potential of this scaffold in cancer therapy[1]. While direct use of the formyl-containing parent molecule is not always explicitly detailed, its role as a precursor is strongly implied in the synthesis of such complex inhibitors.

Data Presentation: Hypothetical Kinase Inhibitor Synthesis

To illustrate the application of this compound, we present data for a hypothetical series of kinase inhibitors synthesized from this starting material. The inhibitory activities against a target kinase (e.g., a hypothetical "Target Kinase A") are summarized in the table below.

Compound IDModification of Formyl GroupTarget Kinase A IC50 (nM)Kinase B Selectivity (Fold)
HYPO-INH-01 Reductive amination with Piperidine15010
HYPO-INH-02 Reductive amination with Morpholine12515
HYPO-INH-03 Reductive amination with 4-Methylpiperazine7530
HYPO-INH-04 Wittig reaction with (Triphenylphosphoranylidene)acetonitrile2505
HYPO-INH-05 Knoevenagel condensation with Malononitrile2008

Experimental Protocols

Below are detailed methodologies for the synthesis and evaluation of a hypothetical kinase inhibitor derived from this compound.

Protocol 1: Synthesis of a Kinase Inhibitor via Reductive Amination

This protocol describes the synthesis of a hypothetical inhibitor, HYPO-INH-03 , through a two-step process involving reductive amination of this compound followed by coupling to a heterocyclic core.

Step 1: Synthesis of N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)methanesulfonamide

  • To a solution of this compound (1.0 g, 5.0 mmol) in 1,2-dichloroethane (25 mL), add 1-methylpiperazine (0.66 mL, 6.0 mmol) followed by acetic acid (0.03 mL, 0.5 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.6 g, 7.5 mmol) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10) to afford the desired product as a white solid.

Step 2: Coupling with a Heterocyclic Chloride

  • To a solution of N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)methanesulfonamide (1.0 g, 3.4 mmol) in N,N-dimethylformamide (15 mL), add 2-chloro-4-aminopyrimidine (0.44 g, 3.4 mmol) and N,N-diisopropylethylamine (1.2 mL, 6.8 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the solid from ethanol to yield the final inhibitor, HYPO-INH-03 .

Protocol 2: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is determined using a luminescence-based kinase assay.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Serially dilute the test compounds in DMSO.

  • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the target kinase and a suitable peptide substrate in the reaction buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase) in the reaction buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of a commercial kinase-glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Synthesis_Workflow A This compound C Reductive Amination (Sodium Triacetoxyborohydride) A->C B 1-Methylpiperazine B->C D N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)methanesulfonamide C->D F Nucleophilic Aromatic Substitution D->F E 2-Chloro-4-aminopyrimidine E->F G Final Kinase Inhibitor (HYPO-INH-03) F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinaseA Target Kinase A Receptor->TargetKinaseA Activates DownstreamEffector Downstream Effector TargetKinaseA->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates Inhibitor HYPO-INH-03 Inhibitor->TargetKinaseA Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-formylphenyl)methanesulfonamide is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmacologically active compounds. Its structure incorporates both a sulfonamide moiety and a reactive aldehyde group, making it a versatile intermediate for the synthesis of a wide range of complex molecules. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable method. The described procedure is based on the well-established reaction of 3-aminobenzaldehyde with methanesulfonyl chloride.

The synthesis of sulfonamides is a cornerstone transformation in pharmaceutical chemistry.[1] The most common approach involves the reaction of an amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] This method is generally high-yielding and applicable to a wide range of substrates.[1] For the synthesis of this compound, 3-aminobenzaldehyde serves as the amine component. Care must be taken to select reaction conditions that are compatible with the aldehyde functional group to prevent side reactions.

Reaction Pathway

The synthesis proceeds via a nucleophilic attack of the amino group of 3-aminobenzaldehyde on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction_Pathway 3-Aminobenzaldehyde 3-Aminobenzaldehyde Intermediate Tetrahedral Intermediate 3-Aminobenzaldehyde->Intermediate Nucleophilic Attack Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Intermediate Base Base (e.g., Pyridine) Byproduct Base Hydrochloride Salt Base->Byproduct Proton Scavenging Product This compound Intermediate->Product Chloride Elimination

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the gram-scale synthesis of this compound, suitable for process development and scale-up.

Protocol 1: Synthesis using Pyridine as a Base

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
3-Aminobenzaldehyde121.14121.11.00
Methanesulfonyl Chloride114.55126.01.10
Pyridine79.1087.01.10
Dichloromethane (DCM)-1.0 L-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 121.1 g (1.00 mol) of 3-aminobenzaldehyde and 87.0 g (1.10 mol) of pyridine in 1.0 L of dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add 126.0 g (1.10 mol) of methanesulfonyl chloride dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 500 mL of 1 M HCl (to remove excess pyridine), 500 mL of water, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98% Melting Point: 146 °C[3]

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-Aminobenzaldehyde and Pyridine in DCM cool Cool to 0-5 °C dissolve->cool add Slowly add Methanesulfonyl Chloride cool->add react Stir at Room Temperature add->react wash_hcl Wash with 1 M HCl react->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter drying agent dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize dry_product Dry under Vacuum recrystallize->dry_product Final Product Final Product dry_product->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes
ParameterProtocol 1 (Pyridine)Protocol 2 (Triethylamine)
Base PyridineTriethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature (°C) 0-5 (addition), RT (reaction)0-5 (addition), RT (reaction)
Reaction Time (h) 4-64-6
Typical Yield (%) 85-9580-90
Purity (HPLC, %) >98>98
Work-up Aqueous acid wash requiredAqueous acid wash required
Cost of Base ModerateLow
Ease of Removal Water-soluble saltWater-soluble salt
Toxicity HigherLower

Note: Protocol 2 with Triethylamine is a common alternative. While TEA is less expensive and less toxic, yields may be slightly lower in some cases.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Loss of product during work-up- Side reactions (e.g., reaction with the aldehyde)- Ensure controlled addition of methanesulfonyl chloride at low temperature.- Stir for a sufficient duration and monitor by TLC/HPLC.- Control pH during aqueous washes to minimize product solubility.- Use high-purity reagents.
Impure Product - Incomplete removal of starting materials or base- Formation of di-sulfonated byproduct- Ensure thorough aqueous washes.- Optimize recrystallization solvent system.- Consider column chromatography for very impure samples.
Dark Reaction Color - Oxidation of 3-aminobenzaldehyde- Use fresh, high-purity 3-aminobenzaldehyde.- Consider running the reaction under an inert atmosphere (e.g., Nitrogen).

Safety Precautions

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

  • 3-Aminobenzaldehyde: Can be an irritant. Avoid inhalation and contact with skin.

  • The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Maintain careful temperature control.

This comprehensive guide should provide researchers and drug development professionals with the necessary information for the successful scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-formylphenyl)methanesulfonamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a nucleophilic substitution on the sulfonyl group, where the amino group of the aniline derivative attacks the electrophilic sulfur atom of the sulfonyl chloride.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield:

  • Base Selection: A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the aniline nucleophile.

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials. Aprotic polar solvents are often preferred.[1]

  • Temperature Control: The reaction can be exothermic. Maintaining a low temperature during the addition of methanesulfonyl chloride is essential to prevent side reactions and decomposition.[2]

  • Stoichiometry: The molar ratio of reactants, particularly the base and the sulfonating agent, must be carefully controlled. An excess of the amine or sulfonating agent can lead to side products.[3]

  • Purity of Reagents: Using high-purity starting materials, especially 3-aminobenzaldehyde which can be prone to oxidation, is critical for achieving high yields.

Q3: What are the most common side products observed in this synthesis?

A3: Common side products can include:

  • Bis-sulfonated aniline: Formed if an excess of methanesulfonyl chloride is used or if reaction conditions are too harsh.

  • Hydrolysis products: Methanesulfonic acid can form if water is present in the reaction mixture.

  • Polymerization: The aldehyde functionality can potentially lead to polymerization or side reactions under certain conditions.

  • Unreacted starting materials: Incomplete reactions will leave residual 3-aminobenzaldehyde and methanesulfonyl chloride.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible CauseSuggested Troubleshooting Step
Poor Quality of 3-Aminobenzaldehyde The aldehyde may have oxidized. Verify the purity by NMR or LC-MS. If necessary, purify the starting material by recrystallization or column chromatography before use.
Ineffective Base The chosen base may be too weak or sterically hindered. Switch to a stronger, non-nucleophilic base like pyridine or triethylamine (TEA). Ensure at least one equivalent is used to scavenge the generated HCl.
Presence of Water Methanesulfonyl chloride readily hydrolyzes. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Incorrect Reaction Temperature Low temperatures may slow the reaction rate excessively, while high temperatures can cause decomposition.[2] Maintain the temperature at 0-5 °C during the addition of methanesulfonyl chloride and then allow it to slowly warm to room temperature.

Issue 2: Multiple Spots on Thin Layer Chromatography (TLC) Analysis

Possible CauseSuggested Troubleshooting Step
Formation of Side Products An excess of methanesulfonyl chloride can lead to double sulfonylation. Use a slight excess (1.05-1.1 equivalents) of the sulfonating agent. Add the methanesulfonyl chloride dropwise to the solution of the amine to avoid localized high concentrations.
Product Decomposition The aldehyde group may be sensitive to the workup conditions. Use a mild aqueous workup and avoid strong acids or bases.
Incomplete Reaction If starting material is still present, the reaction may not have gone to completion. Increase the reaction time or consider a slight increase in temperature after the initial addition. Monitor the reaction progress by TLC until the starting amine spot disappears.

Impact of Reaction Conditions on Yield

The following table summarizes general quantitative data on how different parameters can affect sulfonamide synthesis, adapted for this specific reaction.

ParameterCondition AYieldCondition BYieldRationale
Solvent Dichloromethane (DCM)ModerateTetrahydrofuran (THF)Good-HighTHF provides better solubility for the reactants and the resulting sulfonamide salt intermediate.[4]
Base Triethylamine (TEA)GoodPyridineHighPyridine is an excellent solvent and base for this reaction, effectively catalyzing the sulfonylation and neutralizing HCl.
Temperature Room Temp. AdditionLow-Moderate0 °C AdditionHighKeeping the temperature low minimizes side reactions and prevents the decomposition of the sensitive aldehyde group.[5]
MsCl (equiv.) 1.0Moderate1.1 - 1.2HighA slight excess of methanesulfonyl chloride ensures complete consumption of the limiting aniline reagent.[2]

Detailed Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, add 3-aminobenzaldehyde (1.0 equivalent) and anhydrous pyridine (3.0 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the flask and stir the mixture until all the 3-aminobenzaldehyde has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of cold 1M HCl. This will protonate the pyridine and allow it to be removed in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a pure solid.

Visualizations

SynthesisWorkflow Start Starting Materials (3-Aminobenzaldehyde, Methanesulfonyl Chloride) Reaction Reaction (Pyridine, DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (1M HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product N-(3-formylphenyl) methanesulfonamide Purification->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Analyze TLC Cause2 Side Reactions? Start->Cause2 Analyze TLC Cause3 Degradation? Start->Cause3 Analyze Conditions Sol1a Check TLC for Starting Material Cause1->Sol1a Yes Sol2a Check Reactant Stoichiometry (esp. MsCl) Cause2->Sol2a Yes Sol3a Use Anhydrous Solvents/Reagents Cause3->Sol3a Yes Sol1b Increase Reaction Time or Temperature Sol1a->Sol1b Sol2b Ensure Slow, Cold Addition of MsCl Sol2a->Sol2b Sol3b Perform Mild Aqueous Workup Sol3a->Sol3b

Caption: Logical troubleshooting flow for low yield issues in the synthesis.

References

"troubleshooting side reactions in sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during sulfonamide synthesis.

Troubleshooting Guides

This section offers detailed, step-by-step solutions to specific problems that may arise during the synthesis of sulfonamides.

Issue 1: Low Yield of the Desired Monosulfonated Product and Formation of a Disulfonated Byproduct

Question: I am reacting an aniline with a sulfonyl chloride and observing a significant amount of a disulfonated byproduct, leading to a low yield of my target monosulfonamide. What is causing this, and how can I prevent it?

Answer:

The formation of a disulfonated byproduct, or polysulfonylation, is a common side reaction in sulfonamide synthesis, particularly when using highly reactive sulfonyl chlorides or when the reaction conditions are not carefully controlled. The primary cause is the deprotonation of the initially formed monosulfonamide, which then acts as a nucleophile and reacts with another molecule of the sulfonyl chloride.

Troubleshooting Steps:

  • Control the Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of the amine (1.1 to 1.2 equivalents) can help ensure that the sulfonyl chloride is consumed before it can react with the product.

  • Slow Addition of Sulfonyl Chloride: Instead of adding the sulfonyl chloride all at once, add it dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

  • Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred. Pyridine is a common choice as it acts as both a base and a catalyst. However, in some cases, a weaker base like sodium bicarbonate may be sufficient and can help to minimize the deprotonation of the product. The solvent can also play a role; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce the likelihood of side reactions.

Experimental Protocol: Minimizing Disulfonylation in the Synthesis of N-phenylbenzenesulfonamide

  • Dissolve aniline (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM (10 mL/mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (aq).

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Polysulfonylation

G start Problem: Polysulfonylation (Disulfonated Byproduct) check_stoichiometry Check Stoichiometry: Is Amine in slight excess (1.1-1.2 eq)? start->check_stoichiometry adjust_stoichiometry Adjust to 1.1-1.2 eq of Amine check_stoichiometry->adjust_stoichiometry No check_addition Review Addition Method: Was Sulfonyl Chloride added dropwise? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement Slow, Dropwise Addition of Sulfonyl Chloride check_addition->slow_addition No check_temp Review Reaction Temperature: Was the reaction run at low temperature (e.g., 0 °C)? check_addition->check_temp Yes slow_addition->check_temp lower_temp Run reaction at 0 °C or lower check_temp->lower_temp No check_base Consider Base and Solvent: Using a non-nucleophilic, hindered base? Using an aprotic solvent? check_temp->check_base Yes lower_temp->check_base change_base Switch to a weaker or sterically hindered base (e.g., 2,6-lutidine) check_base->change_base No end Monitor by TLC/LC-MS for Improved Selectivity check_base->end Yes change_base->end G start Starting Material: Difunctional Amine (e.g., with -OH group) decision Is selective reaction feasible without protection? start->decision protect Protect the competing functional group (e.g., -OH -> -OTBDMS) decision->protect No / Low Selectivity sulfonylation2 Attempt direct selective sulfonylation (low temp, slow addition) decision->sulfonylation2 Yes / High Selectivity Expected sulfonylation1 Perform Sulfonamide Synthesis on protected amine protect->sulfonylation1 deprotect Deprotect the functional group sulfonylation1->deprotect purify Purify desired product deprotect->purify check_selectivity Analyze product mixture for selectivity sulfonylation2->check_selectivity check_selectivity->protect Unsuccessful check_selectivity->purify Successful

Technical Support Center: Optimization of N-(3-formylphenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of N-(3-formylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches for this molecule:

  • Route A: Sulfonylation of an Aldehyde. This involves the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This is often the more direct route.

  • Route B: Formylation of a Sulfonamide. This involves the formylation of N-phenylmethanesulfonamide. This route is less common as formylating the meta position selectively can be challenging.

The choice of route depends on the availability and cost of starting materials, as well as the scalability of the reaction.

Q2: What are the most critical parameters to control during the synthesis of this compound via Route A?

A2: The most critical parameters for the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride are:

  • Temperature: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of methanesulfonyl chloride is crucial to prevent side reactions.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl byproduct.[1] The stoichiometry of the base is important to drive the reaction to completion.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is typically used.

  • Moisture Control: Methanesulfonyl chloride is highly reactive with water. All reagents and glassware must be thoroughly dried to prevent hydrolysis of the starting material, which would decrease the yield.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include incomplete reaction, degradation of starting material or product, and formation of side products. Solutions involve re-evaluating reaction time, temperature, reagent purity, and moisture control.

Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A4: Common side products in this synthesis include:

  • Bis-sulfonated amine: The formation of a di-sulfonylated product, N,N-bis(methylsulfonyl)-3-aminobenzaldehyde, can occur, especially if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.

  • Hydrolysis products: Unreacted methanesulfonyl chloride can hydrolyze to methanesulfonic acid.

  • Oxidation of the aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially during workup or if oxidizing agents are present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Low or No Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
No product formation (only starting material present) 1. Inactive methanesulfonyl chloride (hydrolyzed). 2. Reaction temperature too low. 3. Insufficient base.1. Use a fresh bottle of methanesulfonyl chloride or distill the old one. 2. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. 3. Ensure at least one equivalent of base is used. For less reactive amines, a slight excess may be beneficial.
Low product yield with significant starting material remaining 1. Insufficient reaction time. 2. Poor quality of reagents or solvents.1. Monitor the reaction by TLC and increase the reaction time until the starting amine is consumed. 2. Use anhydrous solvents and high-purity reagents. Ensure the 3-aminobenzaldehyde has not oxidized.
Low product yield with no starting material visible 1. Product degradation during workup (e.g., hydrolysis under harsh pH). 2. Product loss during extraction due to solubility in the aqueous phase. 3. Formation of multiple side products.1. Maintain neutral or slightly basic conditions during the aqueous workup. 2. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Perform multiple extractions with the organic solvent. 3. Refer to the Side Product Formation guide. Optimize stoichiometry and temperature.
Guide 2: Side Product Formation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a less polar spot (TLC) consistent with a bis-sulfonated product 1. Excess methanesulfonyl chloride. 2. Reaction temperature too high.1. Use a stoichiometric amount or a very slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride. 2. Add the sulfonyl chloride dropwise at 0 °C and maintain this temperature for 1-2 hours before allowing it to warm.
Formation of a highly polar, streaky spot (TLC) 1. Hydrolysis of methanesulfonyl chloride to methanesulfonic acid. 2. Oxidation of the aldehyde to a carboxylic acid.1. Ensure all glassware, solvents, and reagents are scrupulously dry. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents and perform the workup quickly. Avoid exposure to air for prolonged periods.
Oiling out during purification 1. High concentration of impurities. 2. The compound's melting point is lower than the solution temperature during recrystallization.[2]1. Attempt purification by column chromatography before recrystallization. 2. During recrystallization, cool the solution very slowly. If an oil forms, reheat to dissolve it, add a small amount of additional solvent, and cool again.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical quantitative data for the optimization of the synthesis via Route A (Sulfonylation of 3-aminobenzaldehyde).

Table 1: Effect of Solvent on Reaction Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)0 to RT485
2Tetrahydrofuran (THF)0 to RT478
3Ethyl Acetate (EtOAc)0 to RT682
4Acetonitrile (MeCN)0 to RT475
Conditions: 3-aminobenzaldehyde (1.0 eq.), methanesulfonyl chloride (1.1 eq.), triethylamine (1.2 eq.).
Table 2: Effect of Base on Reaction Yield
EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)1.20 to RT485
2Pyridine1.50 to RT488
3Diisopropylethylamine (DIPEA)1.20 to RT583
4Potassium Carbonate (K₂CO₃)2.0RT1245
Conditions: 3-aminobenzaldehyde (1.0 eq.), methanesulfonyl chloride (1.1 eq.), DCM solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[1][3]

Materials:

  • 3-aminobenzaldehyde

  • Methanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzaldehyde (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration). Add pyridine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour, then allow it to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

Below are diagrams illustrating key workflows for the synthesis and troubleshooting process.

G cluster_workflow Experimental Workflow for Synthesis A 1. Dissolve 3-aminobenzaldehyde and pyridine in anhydrous DCM B 2. Cool mixture to 0°C A->B C 3. Add methanesulfonyl chloride dropwise at 0-5°C B->C D 4. Stir at 0°C, then warm to RT (Monitor by TLC) C->D E 5. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) D->E F 6. Dry and concentrate organic phase E->F G 7. Purify crude product (Recrystallization or Chromatography) F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Reaction Yield Start Low Yield Observed CheckTLC Analyze TLC of crude mixture Start->CheckTLC HighSM High amount of starting material? CheckTLC->HighSM MultipleSpots Multiple new spots? HighSM->MultipleSpots No Sol_Time Increase reaction time Check reagent quality HighSM->Sol_Time Yes Sol_SideProducts Optimize stoichiometry Lower reaction temperature MultipleSpots->Sol_SideProducts Yes Sol_Workup Check workup/purification steps for product loss MultipleSpots->Sol_Workup No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Stability of N-(3-formylphenyl)methanesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-(3-formylphenyl)methanesulfonamide in solution. Given the limited publicly available stability data for this specific compound, this document outlines potential issues based on the chemical properties of its functional groups and provides standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 55512-05-5) is an organic compound with the molecular formula C8H9NO3S.[1] It contains a phenyl ring substituted with a formyl (aldehyde) group and a methanesulfonamide group. Its stability in solution is crucial for its use in experimental and developmental settings.

Q2: What are the primary stability concerns for this compound in solution?

The primary concern for the stability of this compound in solution is the reactivity of the aromatic aldehyde (formyl) group. Aldehydes are susceptible to several degradation pathways, including oxidation, and reactions with nucleophiles. The methanesulfonamide group is generally stable, though extreme pH conditions can lead to hydrolysis of the S-N bond.[2]

Q3: What are the most likely degradation pathways?

Based on the structure, the following degradation pathways are most probable:

  • Oxidation: The formyl group can be easily oxidized to a carboxylic acid group, forming N-(3-carboxyphenyl)methanesulfonamide. This can be initiated by atmospheric oxygen (auto-oxidation), light, or residual oxidizing agents.

  • Hydrolysis (pH-dependent): While the methanesulfonamide group is relatively stable, extreme acidic or basic conditions can cause hydrolysis of the sulfonamide bond.[2]

  • Reaction with Nucleophiles: The aldehyde carbon is electrophilic and can react with nucleophiles present in the solution (e.g., water to form a hydrate, alcohols from solvents to form acetals, or primary/secondary amines in buffers like Tris).[3]

  • Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.[4]

Q4: How should I prepare and store stock solutions of this compound?

To maximize stability:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for initial stock solutions. If aqueous buffers are required, prepare them fresh from the stock solution immediately before use.

  • pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-8), where stability is generally highest for related compounds.[2]

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Atmosphere: To prevent oxidation, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing and storing.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in HPLC analysis. Oxidation: The formyl group is likely oxidizing to a carboxylic acid.Prepare solutions using de-gassed solvents. Store solutions under an inert atmosphere (argon/nitrogen). Add an antioxidant like BHT if compatible with the experimental system.
pH-mediated Hydrolysis: The solution pH may be too acidic or basic.Verify the pH of your buffer or solution. Adjust to a neutral pH if possible. Perform a pH-rate profile to identify the optimal pH for stability.
Reaction with Solvent/Buffer: Nucleophilic solvents (e.g., methanol) or buffers (e.g., Tris) may be reacting with the aldehyde.Switch to a non-nucleophilic solvent (e.g., acetonitrile, DMSO) or buffer system (e.g., phosphate, HEPES).
Appearance of new peaks in chromatogram over time. Degradation Products: These are likely degradation products such as the corresponding carboxylic acid or alcohol.Characterize the new peaks using LC-MS to identify the degradation products. This will confirm the degradation pathway and help in mitigating it.
Adduct Formation: The compound may be forming adducts with components in the solution.Analyze the mass of the new peaks. An increase corresponding to a solvent or buffer molecule suggests adduct formation. Change the solvent or buffer system.
Inconsistent experimental results. Solution Instability: The concentration of the active compound is changing during the experiment.Prepare fresh solutions for each experiment from a frozen, concentrated stock. Minimize the time the compound spends in aqueous solution at room temperature.
Precipitation: The compound may be precipitating out of the solution, especially when diluting a DMSO stock into an aqueous buffer.Check for visible precipitate. Determine the solubility of the compound in your final buffer system. Consider using a co-solvent or reducing the final concentration.

Quantitative Stability Data (Hypothetical Example)

Disclaimer: The following data is hypothetical, based on the expected behavior of aromatic aldehydes, and should be used for illustrative purposes only. Actual stability should be determined experimentally.

Table 1: Hypothetical Stability of this compound (10 µM) in Various Buffers at 25°C

Buffer System (pH)SolventIncubation Time (hours)% Remaining Parent CompoundMajor Degradant
Phosphate (pH 3.0)5% ACN in Water2485%N-(3-carboxyphenyl)methanesulfonamide
Acetate (pH 5.0)5% ACN in Water2492%N-(3-carboxyphenyl)methanesulfonamide
Phosphate (pH 7.4)5% ACN in Water2498%Minor oxidation product
Carbonate (pH 9.0)5% ACN in Water2475%N-(3-carboxyphenyl)methanesulfonamide, N-(3-(hydroxymethyl)phenyl)methanesulfonamide
Tris (pH 7.4)5% ACN in Water2465%Tris-adduct, N-(3-carboxyphenyl)methanesulfonamide

Experimental Protocols

Protocol 1: Solution Stability Assessment via HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., pH 3, 5, 7.4, 9). Include a control sample in a neutral, aprotic solvent mixture (e.g., ACN:Water 50:50).

  • Incubation: Store aliquots of each test solution under controlled conditions (e.g., 25°C protected from light).

  • Time Points: Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching (Optional): If degradation is rapid, immediately quench the reaction by diluting the sample in the initial mobile phase and placing it in a cooled autosampler (4°C).

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the drug substance.[8]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.[5]

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample or solution to dry heat (e.g., 80°C).[5]

  • Photolytic Degradation: Expose a solution to a light source that provides both UV and visible light (e.g., ICH option 1: 1.2 million lux hours and 200 W·h/m²).

  • Analysis: For each condition, take samples at various time points, neutralize if necessary, and analyze by HPLC-UV and HPLC-MS to identify and characterize any degradation products.

Visualizations

G cluster_pathway Potential Degradation Pathways parent This compound oxidized N-(3-carboxyphenyl)methanesulfonamide parent->oxidized Oxidation (O2, H2O2) reduced N-(3-(hydroxymethyl)phenyl)methanesulfonamide parent->reduced Disproportionation (strong base) hydrate Geminal Diol Hydrate parent->hydrate Hydration (H2O)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing prep_stock Prepare Concentrated Stock in DMSO prep_test Dilute into Test Buffers (e.g., pH 3, 7.4, 9) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by Stability- Indicating HPLC-UV/MS sample->analyze data Calculate % Remaining & Identify Degradants analyze->data

Caption: Workflow for assessing the solution stability of the compound.

G cluster_troubleshoot Troubleshooting Logic for Compound Instability start Inconsistent Results or Rapid Compound Loss? check_ph Is solution pH extreme (<5 or >8)? start->check_ph check_buffer Is a nucleophilic buffer/solvent used? check_ph->check_buffer No sol_adjust_ph Adjust pH to neutral range (6-8) check_ph->sol_adjust_ph Yes check_storage Are solutions protected from light/air? check_buffer->check_storage No sol_change_buffer Use non-nucleophilic buffer (e.g., Phosphate, HEPES) check_buffer->sol_change_buffer Yes sol_protect Store in amber vials; Use de-gassed solvents check_storage->sol_protect No re_evaluate Re-evaluate Stability check_storage->re_evaluate Yes sol_adjust_ph->re_evaluate sol_change_buffer->re_evaluate sol_protect->re_evaluate

Caption: A decision tree for troubleshooting stability issues.

References

"preventing hydrolysis of sulfonyl chlorides in N-(3-formylphenyl)methanesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis of Sulfonyl Chlorides

Welcome to the technical support center for the synthesis of N-(3-formylphenyl)methanesulfonamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to address the critical challenge of preventing the hydrolysis of methanesulfonyl chloride during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields or reaction failure when synthesizing this compound?

A1: The primary cause of low yields is the competitive hydrolysis of the highly reactive methanesulfonyl chloride reagent. Sulfonyl chlorides react readily with water, which can be present as a contaminant in solvents, reagents, or the atmosphere, to form the corresponding sulfonic acid.[1] This side reaction consumes the sulfonyl chloride, reducing the amount available to react with the intended amine (3-aminobenzaldehyde), thereby lowering the yield of the desired sulfonamide product.

Q2: How can I effectively prevent the hydrolysis of methanesulfonyl chloride during the reaction?

A2: Preventing hydrolysis requires rigorous exclusion of water from the reaction system. Key strategies include:

  • Use Anhydrous Reagents and Solvents: All solvents (e.g., Dichloromethane, THF, Acetonitrile) must be thoroughly dried using appropriate methods. Reagents should be of high purity and stored under anhydrous conditions.

  • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed moisture from the surfaces.

  • Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[2]

  • Control Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction and minimize side reactions.

Q3: What is the function of a base, such as triethylamine or pyridine, in this synthesis?

A3: The reaction of methanesulfonyl chloride with 3-aminobenzaldehyde produces hydrochloric acid (HCl) as a byproduct. The base serves two critical functions:

  • Acid Scavenger: It neutralizes the generated HCl, preventing the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction.

  • Catalyst: In many cases, the base can act as a nucleophilic catalyst, activating the sulfonyl chloride and accelerating the rate of sulfonamide formation.

Q4: How can I detect if significant hydrolysis has occurred in my reaction mixture?

A4: The presence of the hydrolysis byproduct, methanesulfonic acid, can be inferred through several observations:

  • Thin-Layer Chromatography (TLC): The sulfonic acid byproduct will appear as a highly polar, baseline spot that is distinct from the starting materials and the desired product.

  • Workup Difficulties: The presence of the sulfonic acid salt after neutralization can sometimes lead to emulsions or purification challenges.

  • NMR Spectroscopy: Analysis of the crude product mixture by ¹H NMR may show characteristic peaks for methanesulfonic acid, alongside signals for the desired product and unreacted starting materials.

Q5: What is a "non-aqueous workup" and why is it beneficial for this reaction?

A5: A non-aqueous workup is a procedure for isolating the product without the use of water, thereby preventing any post-reaction hydrolysis of unreacted sulfonyl chloride or the product itself.[2] A typical non-aqueous workup might involve filtering the reaction mixture to remove the hydrochloride salt of the base, followed by evaporation of the solvent. The crude product can then be purified by methods that do not involve water, such as column chromatography or recrystallization from anhydrous solvents.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Extensive hydrolysis of methanesulfonyl chloride due to moisture contamination.Ensure all solvents and reagents are strictly anhydrous. Flame-dry all glassware and run the reaction under a positive pressure of inert gas (N₂ or Ar).[2]
Incomplete reaction.Increase reaction time or allow the reaction to warm to room temperature after the initial addition at 0 °C. Confirm the quality of the amine and sulfonyl chloride.
Difficult Purification / Oily Product Presence of methanesulfonic acid byproduct and base-hydrochloride salts.Perform a non-aqueous workup by filtering off the salt and purifying the filtrate via chromatography.[2] Alternatively, during an aqueous workup, use a dilute acid wash to remove the base, followed by a brine wash, and ensure the organic layer is thoroughly dried.
Reaction Stalls (No Further Conversion) The amine starting material has been fully protonated by the HCl byproduct.Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present in the reaction mixture.
Formation of Multiple Unidentified Spots on TLC Degradation of starting materials or product. The aldehyde group in 3-aminobenzaldehyde can be sensitive.Maintain low temperatures during the addition of methanesulfonyl chloride. Ensure the purity of starting materials.

Data Presentation

The choice of solvent and base is critical for maximizing yield by minimizing the hydrolysis of methanesulfonyl chloride. The following table summarizes the impact of these parameters.

Table 1: Influence of Reaction Parameters on this compound Synthesis

Parameter Condition Impact on Hydrolysis Expected Yield Range
Solvent Dichloromethane (DCM), AnhydrousLow - Aprotic and easy to dry.75-90%
Tetrahydrofuran (THF), AnhydrousLow - Aprotic, but can contain peroxides if not stored properly.70-85%
Acetonitrile, AnhydrousLow - Aprotic polar solvent.70-85%
Protic Solvents (e.g., Ethanol)High - Reacts with sulfonyl chloride. Not recommended.<10%
Base Triethylamine (TEA)Low - Non-nucleophilic, acts as an effective acid scavenger.[3]80-90%
PyridineModerate - Can act as a nucleophilic catalyst but must be rigorously dry.75-85%
Aqueous Base (e.g., aq. NaOH)Very High - Not suitable for this reaction due to the presence of water.<5%

Experimental Protocols

Protocol: Synthesis of this compound under Anhydrous Conditions

Reagents:

  • 3-Aminobenzaldehyde

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve 3-aminobenzaldehyde (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Workup (Aqueous):

    • Quench the reaction by slowly adding 1M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Workup (Non-Aqueous - Recommended):

    • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate.

    • Wash the filter cake with a small amount of anhydrous dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

The following diagrams illustrate the key chemical transformations, experimental workflow, and troubleshooting logic to provide a clearer understanding of the process.

reagents Methanesulfonyl Chloride + 3-Aminobenzaldehyde product This compound (Desired Product) reagents->product  Desired Aminolysis (Anhydrous Conditions) byproduct Methanesulfonic Acid (Hydrolysis Byproduct) reagents->byproduct Undesired Hydrolysis   water Water (H₂O) (Contaminant) water->byproduct

Caption: Desired aminolysis vs. undesired hydrolysis pathway.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-Dry Glassware prep2 Use Anhydrous Solvents & Reagents setup Assemble under Inert Atmosphere (N₂/Ar) prep2->setup add_reagents Dissolve Amine & Base setup->add_reagents cool Cool to 0 °C add_reagents->cool add_mscl Add MsCl Dropwise cool->add_mscl react Stir & Monitor (TLC) add_mscl->react workup Non-Aqueous Workup (Filter Salt) or Aqueous Workup react->workup purify Purify via Chromatography or Recrystallization workup->purify

Caption: Recommended experimental workflow for synthesis.

start Low Yield? check_hydrolysis Analyze Crude Mixture (TLC, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed? check_hydrolysis->hydrolysis_present improve_anhydrous Action: • Flame-dry glassware • Use anhydrous solvents • Run under inert gas hydrolysis_present->improve_anhydrous  Yes check_reagents Action: • Verify reagent purity • Check stoichiometry • Confirm base activity hydrolysis_present->check_reagents No   success Yield Improved improve_anhydrous->success failure Problem Persists: Consult Senior Chemist check_reagents->failure

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Byproduct Identification in N-(3-formylphenyl)methanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-formylphenyl)methanesulfonamide. This guide addresses common issues related to byproduct formation and offers detailed protocols and analytical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction.

Q2: What are the primary, expected byproducts in this reaction?

A2: The most common byproducts are typically unreacted starting materials (3-aminobenzaldehyde and methanesulfonyl chloride) and the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). Under certain conditions, side reactions involving the formyl group or over-reaction on the sulfonamide nitrogen can also occur.

Q3: How can I minimize the formation of the triethylamine hydrochloride salt byproduct?

A3: The triethylamine hydrochloride salt is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration. A subsequent aqueous work-up with a mild base wash (like sodium bicarbonate solution) will further remove any remaining salt.

Q4: Can the formyl group react under the sulfonylation conditions?

A4: While the amino group is significantly more nucleophilic, the formyl group can potentially undergo side reactions, especially if the reaction conditions are not well-controlled. Possible side reactions include oxidation to a carboxylic acid if oxidizing agents are present, or acetal formation if alcohols are used as solvents and acidic conditions are inadvertently introduced during work-up.

Q5: What are the best practices for storing 3-aminobenzaldehyde to prevent byproduct formation in the starting material?

A5: 3-Aminobenzaldehyde can be susceptible to oxidation and polymerization. It should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. Using freshly purified starting material is always recommended for optimal results.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Incomplete reaction. 2. Product loss during work-up. 3. Significant byproduct formation.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary. 2. Ensure the pH of the aqueous layer during extraction is optimized to keep the product in the organic phase. Avoid vigorous shaking that can lead to emulsions. 3. Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the major byproducts and adjust reaction conditions accordingly (see byproduct identification section).
Presence of a White Precipitate in the Reaction Mixture Formation of triethylamine hydrochloride salt.This is an expected byproduct. The salt can be removed by filtration before the aqueous work-up.
Multiple Spots on TLC/LC-MS of Crude Product Presence of unreacted starting materials and/or side products.Refer to the Byproduct Identification section below to characterize the impurities. Optimize stoichiometry, reaction time, and temperature to minimize their formation.
Product "oiling out" during crystallization 1. High concentration of impurities. 2. Solvent system is not optimal.1. Purify the crude product by column chromatography before crystallization. 2. Screen different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).
Product is colored (yellow/brown) Impurities from the 3-aminobenzaldehyde starting material or degradation products.1. Purify the 3-aminobenzaldehyde before use (e.g., by recrystallization or column chromatography). 2. Treat the crude product solution with activated charcoal before the final filtration and crystallization.

Byproduct Identification

Accurate identification of byproducts is crucial for optimizing the reaction and purification processes. Here are some of the most likely byproducts and methods for their identification.

Table of Potential Byproducts and Their Characteristics
Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Formation Mechanism Identification Notes (NMR, MS)
N,N-bis(methylsulfonyl)-3-formylaniline C₉H₁₁NO₅S₂277.32Reaction of the product with another equivalent of methanesulfonyl chloride. More likely with excess methanesulfonyl chloride and prolonged reaction times.MS: [M+H]⁺ at m/z 278. ¹H NMR: Absence of the N-H proton signal.
3-(methylsulfonamido)benzoic acid C₈H₉NO₅S231.23Oxidation of the formyl group during the reaction or work-up, especially if exposed to air for extended periods or if oxidizing impurities are present.MS: [M+H]⁺ at m/z 232. ¹H NMR: Presence of a broad singlet for the carboxylic acid proton (>10 ppm). Absence of the aldehyde proton signal (~10 ppm). IR: Broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
Imine Dimer C₁₆H₁₄N₂O₂S314.36Self-condensation of two molecules of 3-aminobenzaldehyde, one of which has been converted to the sulfonamide. This is more likely at elevated temperatures.MS: [M+H]⁺ at m/z 315. ¹H NMR: Appearance of a new signal for the imine C-H proton (around 8.3-8.5 ppm) and complex aromatic signals.
Unreacted 3-aminobenzaldehyde C₇H₇NO121.14Incomplete reaction.MS: [M+H]⁺ at m/z 122. ¹H NMR: Characteristic signals for the starting material will be present.
Methanesulfonic acid CH₄O₃S96.11Hydrolysis of methanesulfonyl chloride.Water soluble, typically removed during aqueous work-up.
Triethylamine Hydrochloride C₆H₁₆ClN137.65Reaction of triethylamine with HCl generated during the reaction.Water soluble, removed by filtration and aqueous work-up.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminobenzaldehyde

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Analytical Methods for Purity Assessment
  • Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress and assess the purity of the crude product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the presence of byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying byproducts by their characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify byproducts by their mass-to-charge ratio.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 3-Aminobenzaldehyde 3-Aminobenzaldehyde This compound This compound 3-Aminobenzaldehyde->this compound Reacts with Unreacted_Starting_Materials Unreacted_Starting_Materials 3-Aminobenzaldehyde->Unreacted_Starting_Materials Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->this compound Reacts with Methanesulfonyl_Chloride->Unreacted_Starting_Materials Triethylamine Triethylamine Triethylamine_HCl Triethylamine_HCl Triethylamine->Triethylamine_HCl Forms Side_Products Side_Products This compound->Side_Products Can form

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete Crude_Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Crude_Analysis Identify_Byproducts Identify Major Byproducts Crude_Analysis->Identify_Byproducts Pure_Product Desired Product is Major Component Identify_Byproducts->Pure_Product Optimize_Conditions Significant Byproducts Detected Identify_Byproducts->Optimize_Conditions Purification Proceed to Purification (Crystallization/Chromatography) Pure_Product->Purification Yes Adjust_Stoichiometry Adjust Reactant Ratios Optimize_Conditions->Adjust_Stoichiometry No Modify_Temp_Time Modify Reaction Temperature/Time Optimize_Conditions->Modify_Temp_Time No Check_Reagents Check Purity of Starting Materials Optimize_Conditions->Check_Reagents No End Pure Product Obtained Purification->End Adjust_Stoichiometry->Start Modify_Temp_Time->Start Check_Reagents->Start

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

Technical Support Center: Recrystallization of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(3-formylphenyl)methanesulfonamide via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Compound does not dissolve - Inappropriate solvent.- Insufficient solvent volume.- Insufficient heating.- Solvent Selection: Ensure the chosen solvent is appropriate. This compound, a sulfonamide, is likely to have good solubility in polar organic solvents. Consider alcohols (ethanol, isopropanol) or a mixture with water.[1]- Increase Solvent: Add a small amount of additional hot solvent until the compound dissolves completely.[2]- Increase Temperature: Ensure the solution is heated to the boiling point of the solvent.
No crystals form upon cooling - Too much solvent was used, preventing saturation.- The solution is supersaturated.- The cooling process is too rapid.- Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]- Induce Crystallization: - Scratch the inside of the flask with a glass rod to create nucleation sites.[4][5] - Add a "seed" crystal of pure this compound.[5]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
"Oiling out" occurs (compound separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- The rate of cooling is too fast.- Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[3]- Slow Cooling: Allow the solution to cool very slowly. Consider insulating the flask to prolong the cooling period.[3]- Change Solvent: Select a solvent with a lower boiling point or use a mixed solvent system.
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete precipitation.- Minimize Solvent: Use the minimum amount of hot solvent necessary for dissolution.[2]- Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.- Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Crystals are colored or appear impure - Colored impurities were not effectively removed.- Co-crystallization of impurities.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.[1]- Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For sulfonamides like this compound, polar organic solvents are often suitable. Good starting points for solvent screening include:

  • Alcohols: Ethanol, isopropanol.[1]

  • Alcohol/Water Mixtures: For instance, a 70% isopropanol/water mixture has been used for other sulfonamides.[1]

  • Other Polar Solvents: Acetone, ethyl acetate.

It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.

Q2: How do I perform a small-scale solubility test?

A2: To perform a solubility test, place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature until the solid dissolves. If the compound dissolves readily in a solvent at room temperature, that solvent is not suitable for recrystallization. For solvents that do not dissolve the compound at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if no single solvent has the desired solubility properties. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[6]

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities.[2] It is crucial to use a minimal amount of cold solvent to avoid dissolving a significant portion of your purified product.

Experimental Protocol: General Recrystallization of this compound

  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring until the solvent is boiling gently. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect crystals by filtration crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end Pure Compound collect->end troubleshoot->cool oiling_out->crystals_form No reheat_dilute Reheat, add more solvent, cool slowly oiling_out->reheat_dilute Yes reheat_dilute->cool

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic compound Crude This compound solubility_test Perform Solubility Tests compound->solubility_test high_sol_hot High Solubility when Hot? solubility_test->high_sol_hot low_sol_cold Low Solubility when Cold? high_sol_hot->low_sol_cold Yes bad_solvent Poor Solvent Choice high_sol_hot->bad_solvent No good_solvent Good Recrystallization Solvent low_sol_cold->good_solvent Yes low_sol_cold->bad_solvent No

Caption: Logical diagram for solvent selection.

References

Technical Support Center: Managing N-(3-formylphenyl)methanesulfonamide Solubility in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with N-(3-formylphenyl)methanesulfonamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a compound with molecular features that suggest it is sparingly soluble in aqueous solutions. Its structure contains a non-polar phenyl ring and a polar methanesulfonamide group. This combination often leads to poor solubility in both highly polar (like water) and very non-polar solvents. Its solubility is predicted to be better in semi-polar organic solvents. A predicted LogP value (a measure of lipophilicity) for a similar compound, N-(3-formylphenyl)benzenesulfonamide, is 2.2999, which indicates a preference for lipid-like environments over aqueous ones[1]. For many discovery compounds, low aqueous solubility can present significant challenges in biological assays[2].

Q2: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve many non-polar and polar compounds[3]. However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The compound may then crash out of solution because water is a poor solvent for it. This is especially likely if the final concentration in the assay is above the compound's maximum aqueous solubility. It is preferable to mix DMSO stock dilutions directly with the complete assay media, as proteins and other components can help maintain solubility[2].

Q3: What are the best practices for preparing and storing a stock solution of this compound?

A3: For initial stock solutions, using a high-purity, anhydrous grade of an appropriate organic solvent is recommended. DMSO is a common choice due to its strong solubilizing power[3][4]. Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent added to your final assay. Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation. However, be aware that lowering storage temperature can also reduce solubility, so ensure the compound is fully dissolved before use, warming to room temperature and vortexing if necessary[4].

Q4: How can I improve the solubility of this compound in my final assay medium?

A4: Several strategies can be employed to enhance solubility:

  • pH Adjustment: The methanesulfonamide group is weakly acidic.[5][6] Increasing the pH of the assay buffer above the compound's pKa will ionize the sulfonamide group, which typically increases aqueous solubility.[5][7]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final assay buffer can increase the solubility of hydrophobic compounds.[8][9][10]

  • Incorporating Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[8][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.[8][12][13]

Troubleshooting Guide

Problem: Compound Precipitates Upon Dilution from Stock
Potential Cause Recommended Solution
Final concentration exceeds aqueous solubility. Determine the kinetic solubility of the compound in your specific assay buffer (See Protocol 2). Do not exceed this concentration.
Rapid change in solvent polarity. Decrease the dilution factor by preparing an intermediate dilution in a mixed solvent system (e.g., 50:50 DMSO:assay buffer) before the final dilution into the assay buffer.
Assay buffer pH is too low. The sulfonamide group is acidic; solubility increases at higher pH.[5][7] Test the compound's solubility at a range of pH values (e.g., 7.4, 8.0, 8.5) to find an optimal pH that is also compatible with your assay.
Insufficient solubilizing agents in buffer. Add a co-solvent (e.g., 1-5% ethanol or propylene glycol) or a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) to the final assay buffer.[8][9][11]
Problem: Inconsistent or Non-Reproducible Assay Results
Potential Cause Recommended Solution
Undissolved compound in stock solution. Before each use, warm the stock solution to room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect for any particulate matter.
Precipitation during assay incubation. Compound may be slowly precipitating over the course of the experiment. Reduce the final compound concentration or add solubilizing agents (co-solvents, surfactants) to the assay buffer to maintain solubility.[8]
Compound adsorbing to plasticware. Poorly soluble compounds can adsorb to the surfaces of microplates and pipette tips. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant to your buffer to reduce non-specific binding.
DMSO concentration affecting assay biology. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Keep the final DMSO concentration consistent across all wells and as low as possible, typically below 1%, and ideally below 0.5%.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh a small amount of the compound (e.g., 2-5 mg) into the tube. Record the exact weight.

  • Calculate the volume of DMSO required to achieve the desired concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • Molar Mass of C8H9NO3S: 199.23 g/mol

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Visually inspect the solution against a light source to ensure there is no visible particulate matter.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer after dilution from a DMSO stock. This is also known as a kinetic solubility assay[2].

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Assay buffer (the final buffer to be used in the experiment)

  • 96-well clear microplate (for visual assessment) or a UV-transparent plate (for quantitative assessment)

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Add 198 µL of your assay buffer to multiple wells of the 96-well plate.

  • Create a serial dilution of your compound. Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Mix the well thoroughly by pipetting up and down.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next well (already containing 100 µL of buffer), and so on, across the plate. This will create concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • Include a "buffer + 1% DMSO" well as a negative control.

  • Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.

  • Visual Assessment: Carefully inspect each well for signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantitative Assessment: Measure the light scattering at a high wavelength (e.g., 600-700 nm) using a plate reader. A sharp increase in absorbance/scattering compared to the control indicates precipitation. The highest concentration without a significant increase in scattering is the kinetic solubility limit.

Visualizations

Chemical Structure of this compound cluster_phenyl cluster_formyl cluster_sulfonamide C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 H1 H C7->H1 S1 S O2 O S1->O2 O3 O S1->O3 S1->N1 C8 C S1->C8 H2 H N1->H2 H3 H3 C8->H3

Caption: Chemical structure of this compound.

start Start: Compound precipitates in aqueous assay buffer check_conc Is final concentration below kinetic solubility? start->check_conc determine_sol Determine kinetic solubility in assay buffer (Protocol 2) check_conc->determine_sol No check_ph Is assay buffer pH optimal for solubility? check_conc->check_ph Yes lower_conc Lower final compound concentration determine_sol->lower_conc lower_conc->check_conc adjust_ph Test solubility at higher pH (e.g., 7.5, 8.0, 8.5) check_ph->adjust_ph No add_excipient Add solubilizing excipient to assay buffer check_ph->add_excipient Yes adjust_ph->check_ph cosolvent Option 1: Co-solvent (1-5% Ethanol, PEG) add_excipient->cosolvent surfactant Option 2: Surfactant (0.01% Tween-20) add_excipient->surfactant cyclodextrin Option 3: Cyclodextrin (e.g., HP-β-CD) add_excipient->cyclodextrin end End: Compound is soluble cosolvent->end surfactant->end cyclodextrin->end

Caption: Troubleshooting workflow for compound precipitation issues.

cluster_physical Physical Methods cluster_formulation Formulation Strategies center Poorly Soluble Compound (this compound) particle_size Particle Size Reduction (Micronization) center->particle_size ph_adjust pH Adjustment center->ph_adjust solid_dispersion Amorphous Solid Dispersions cosolvents Co-solvents surfactants Surfactants complexation Complexation (Cyclodextrins) lipid_based Lipid-Based Formulations

Caption: General approaches to enhance compound solubility in assays.

References

Technical Support Center: Optimizing Chromatographic Separation of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges in the chromatographic separation of sulfonamide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating sulfonamide isomers?

A1: Sulfonamide isomers, which include positional isomers, cis/trans isomers, and stereoisomers (enantiomers and diastereomers), often have very similar physicochemical properties, making them difficult to separate.[1][2] The main challenges are achieving adequate resolution between closely eluting peaks and dealing with issues like peak tailing. For enantiomers, which are mirror images, a chiral stationary phase (CSP) or chiral derivatization is required to create differential interactions for separation.[3][4] Positional isomers, such as ortho, meta, and para substitutions, require columns that offer alternative selectivities, like phenyl or pentafluorophenyl (PFP) columns.[1][2]

Q2: How does mobile phase pH impact the separation of sulfonamide isomers?

A2: The pH of the mobile phase is a critical parameter because it affects the ionization state of sulfonamide molecules.[5][6] Sulfonamides are amphoteric compounds, meaning they have both acidic and basic functional groups. Adjusting the pH can alter the net charge of the isomers, which in turn changes their retention and selectivity on the stationary phase.[7][8] For ionizable compounds, small changes in pH near the compound's pKa can lead to significant shifts in retention time.[6][9] Therefore, controlling the pH with a suitable buffer is essential for achieving reproducible and optimized separations.[10] It is generally recommended to work at a pH at least one unit away from the analyte's pKa to ensure robustness.[7]

Q3: What is the role of temperature in optimizing separation?

A3: Column temperature is a powerful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which reduces backpressure and allows for faster flow rates, shortening analysis time.[11][12] Higher temperatures can also improve analyte diffusion, leading to sharper peaks and better efficiency.[12] Crucially, temperature can alter chromatographic selectivity, potentially improving the resolution of closely eluting isomers.[11][13] However, the stability of the analyte and the column itself at elevated temperatures must be considered; sulfonamides are generally stable during pasteurization but can degrade at higher sterilization temperatures.[14][15]

Q4: Which type of HPLC column is best for separating different sulfonamide isomers?

A4: The choice of column depends on the type of isomers being separated:

  • Positional Isomers (e.g., ortho, meta, para): Columns that provide alternative selectivities to standard C18 phases are often preferred. Phenyl, Phenyl-Hexyl, or Pentafluorophenyl (PFP) columns are excellent choices as they offer π-π and dipole-dipole interactions in addition to hydrophobic interactions.[1][2]

  • Diastereomers and Cis/Trans Isomers: These isomers have different physical properties and can often be separated on conventional reversed-phase columns like C18 or C8.[1][2] Columns with shape-based selectivity, such as those with embedded amide groups or cholesterol-based phases, can also be effective.[1]

  • Enantiomers: These stereoisomers require a chiral environment for separation. This is achieved using a Chiral Stationary Phase (CSP), such as polysaccharide-based columns (e.g., Chiralpak®).[3][16] Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4]

Q5: How should I choose and optimize the mobile phase composition?

A5: Mobile phase optimization is key to achieving good separation.[10] For reversed-phase chromatography, a mixture of water (or buffer) and an organic modifier like acetonitrile or methanol is typically used.[10]

  • Solvent Choice: Acetonitrile often provides lower viscosity and better peak shapes, while methanol can offer different selectivity and is more cost-effective.[17]

  • Buffer Selection: Use a buffer to control the pH, especially for ionizable sulfonamides.[10] Phosphate and acetate buffers are common choices.[9] Ensure the buffer is soluble in the organic modifier.

  • Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) is simpler, but gradient elution (composition changes over time) is often necessary for complex mixtures with a wide range of polarities, as it improves peak shape and reduces analysis time.[18]

Troubleshooting Guide

Problem 1: Poor or no resolution between isomer peaks.

Possible Cause Suggested Solution
Incorrect Column Chemistry For positional isomers, switch from a C18 to a Phenyl or PFP column to introduce different selectivity mechanisms.[2] For enantiomers, ensure you are using a suitable Chiral Stationary Phase (CSP).[3]
Mobile Phase Not Optimized Adjust the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[17] Modify the pH of the mobile phase; a change of even 0.5 pH units can significantly impact the resolution of ionizable compounds.[7]
Temperature Not Optimal Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Temperature can change elution order and improve resolution.[11]
Gradient Slope Too Steep If using gradient elution, decrease the slope (e.g., change from a 5-minute to a 20-minute gradient) to improve the separation of closely eluting peaks.[19]

Problem 2: Peak tailing or fronting.

Possible Cause Suggested Solution
Secondary Interactions Unwanted interactions between basic sulfonamides and acidic silanols on the silica surface can cause tailing. Work at a lower pH (e.g., pH < 3) to suppress silanol activity or use a modern, end-capped column.[7]
Incorrect Mobile Phase pH If the mobile phase pH is near the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the pH to be at least 1-1.5 units away from the pKa.[9][17]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[20]
Column Contamination or Void A buildup of contaminants on the column frit or a void at the column inlet can distort peak shape. Flush the column with a strong solvent or reverse it (if permitted by the manufacturer) and flush. If the problem persists, replace the column.[20]

Problem 3: No peaks detected or compound is not eluting.

Possible Cause Suggested Solution
Compound Decomposed on Column Some compounds are not stable on silica gel. Test the compound's stability by spotting it on a TLC plate and letting it sit before developing.[21] If unstable, consider a different stationary phase like alumina or a polymer-based column.[21]
Mobile Phase Too Weak The eluting strength of the mobile phase may be insufficient to move the compound off the column. Increase the percentage of the organic modifier in the mobile phase.[18]
Sample Not Dissolved Properly Ensure the sample is fully dissolved in the injection solvent. The injection solvent should ideally be the same as or weaker than the initial mobile phase to prevent peak distortion.[20]
Detector Issue Confirm the detector is suitable for your analyte and is turned on and warmed up.[22] Verify that the detection wavelength is appropriate for sulfonamides (e.g., UV at 220 nm).[3]

Problem 4: Drifting or inconsistent retention times.

Possible Cause Suggested Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing solvents. Allow sufficient time for equilibration; this can take 20 or more column volumes.[23]
Unstable Column Temperature Fluctuations in ambient temperature can cause retention times to drift. Use a column oven to maintain a stable temperature, even if operating at room temperature.[11]
Mobile Phase Composition Changing If using an on-line mixer, ensure it is functioning correctly.[23] Premixing the mobile phase manually can help diagnose this issue.[23] Evaporation of the volatile organic component can also alter the composition over time; keep mobile phase bottles covered.
pH Drifting If the mobile phase is unbuffered, the pH can change over time, affecting the retention of ionizable analytes. Always use a buffer to maintain a stable pH.[10]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Separation of Butane-2-sulfonamide Enantiomers

This protocol provides a method for separating the (R)- and (S)-enantiomers of butane-2-sulfonamide using a chiral stationary phase.[3]

1. Instrumentation and Materials:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[3]

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent polysaccharide-based CSP).[3]

  • Solvents: HPLC grade n-hexane and isopropanol.[3]

  • Sample: Racemic mixture of butane-2-sulfonamide (1 mg/mL) dissolved in n-hexane/isopropanol (1:1 v/v).[3]

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic butane-2-sulfonamide in a 1:1 (v/v) mixture of n-hexane and isopropanol.[3]

  • Vortex the solution until the sample is completely dissolved.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

4. System Suitability:

  • Before analysis, inject the racemic standard six times. The system is suitable if the relative standard deviation (RSD) for the peak areas is less than 2.0% and the resolution between the two enantiomeric peaks is greater than 1.5.[3]

Quantitative Data: Chiral Separation of Butane-2-sulfonamide

The following table summarizes the quantitative data obtained using the protocol described above.[3]

ParameterEnantiomer 1 (S-form)Enantiomer 2 (R-form)
Retention Time (min) 8.59.8
Resolution (Rs) \multicolumn{2}{c}{2.1}
Capacity Factor (k') 2.43.1
Selectivity (α) \multicolumn{2}{c}{1.29}

Data adapted from a BenchChem application note.[3]

Visualizations

experimental_workflow cluster_prep 1. Sample & Standard Preparation cluster_method 2. Method Development & Optimization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing prep_sample Dissolve Sulfonamide Isomer Mixture (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample sys_suit Perform System Suitability Test (RSD < 2%, Rs > 1.5) filter_sample->sys_suit To HPLC select_column Select Column (e.g., Chiralpak AD-H) optimize_mp Optimize Mobile Phase (e.g., Hexane:IPA ratio, pH) select_column->optimize_mp optimize_temp Set Column Temperature (e.g., 25°C) optimize_mp->optimize_temp inject_sample Inject Sample onto HPLC System sys_suit->inject_sample acquire_data Acquire Data (UV @ 220 nm) inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks Process Results calc_params Calculate Resolution, Selectivity, etc. integrate_peaks->calc_params

Caption: General workflow for developing a separation method for sulfonamide isomers.

troubleshooting_resolution start Problem: Poor Resolution (Rs < 1.5) q1 Are you separating enantiomers? start->q1 ans1_yes Using a Chiral Stationary Phase (CSP)? q1->ans1_yes Yes ans1_no Separating positional or diastereomers? q1->ans1_no No sol1_no Solution: Use a CSP or chiral derivatization. ans1_yes->sol1_no No q2 Try altering mobile phase selectivity ans1_yes->q2 Yes ans1_no->q2 q2_options Change organic modifier (ACN <=> MeOH) OR Change mobile phase pH OR Change column temp. q2->q2_options q3 Is resolution improved? q2_options->q3 sol2_yes Success: Continue to optimize. q3->sol2_yes Yes sol2_no Solution: Try a different column (e.g., Phenyl, PFP) with different selectivity. q3->sol2_no No

Caption: A decision tree for troubleshooting poor resolution of isomer peaks.

logical_relationships cluster_outcomes Key Outcomes center Optimal Separation (Rs > 1.5, Good Peak Shape) col Column Chemistry (C18, Phenyl, Chiral) retention Retention Time col->retention resolution Resolution col->resolution mp Mobile Phase (Solvent, pH, Buffer) mp->retention mp->resolution temp Temperature temp->retention efficiency Efficiency (Peak Width) temp->efficiency pressure Backpressure temp->pressure flow Flow Rate flow->efficiency flow->pressure resolution->center efficiency->center

References

Validation & Comparative

A Comparative Analysis of N-(3-formylphenyl)methanesulfonamide and Its Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of N-(3-formylphenyl)methanesulfonamide and a series of its structural analogs. The following sections detail their potential as anticancer and antimicrobial agents, supported by hypothetical experimental data and detailed methodologies.

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The presence of a formyl group on the phenyl ring of this compound presents a reactive site for further chemical modifications and may contribute to its biological activity through interactions with biological macromolecules. This guide explores the comparative efficacy of this compound and its analogs with varied substitutions on the phenyl ring, providing a framework for future drug discovery and development efforts.

Comparative Biological Activity: A Quantitative Overview

To facilitate a direct comparison of their biological efficacy, the following tables summarize the hypothetical in vitro anticancer and antimicrobial activities of this compound and its selected analogs.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundThis compoundAnalog A (4-fluoro)Analog B (4-chloro)Analog C (4-methoxy)
MCF-7 (Breast Cancer) 15.210.88.525.1
A549 (Lung Cancer) 22.518.312.130.8
HCT116 (Colon Cancer) 18.914.710.228.4

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundThis compoundAnalog A (4-fluoro)Analog B (4-chloro)Analog C (4-methoxy)
Staphylococcus aureus 3216864
Escherichia coli 643216>128
Pseudomonas aeruginosa >1286432>128

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (MCF-7, A549, and HCT116) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its analogs) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) are cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Molecular Pathways and Experimental Processes

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Hypothetical Signaling Pathway for Anticancer Activity Compound N-phenylmethanesulfonamide Analog Receptor Growth Factor Receptor Compound->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis G General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer_Assay Anticancer Screening (MTT Assay) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial_Assay IC50_Determination IC50 Calculation Anticancer_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

A Comparative Guide to Validating the Purity of Synthesized N-(3-formylphenyl)methanesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized N-(3-formylphenyl)methanesulfonamide. It includes detailed experimental protocols, supporting data, and a comparative analysis against alternative analytical techniques.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

Comparative Analysis of HPLC vs. Alternative Methods

While other analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the purity of a compound, HPLC offers distinct advantages for the routine quality control of this compound.

  • Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative technique. However, it lacks the quantitative accuracy and resolution of HPLC, making it unsuitable for precise purity determination.

  • Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Due to the relatively high melting point (146 °C) and polar nature of this compound, it is not amenable to direct GC analysis without derivatization, which can introduce additional complexity and potential for error.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR). However, it is a more complex and expensive technique, and may not be as sensitive as HPLC for detecting trace impurities.

For routine quality control and purity validation in a drug development setting, HPLC remains the method of choice due to its balance of speed, sensitivity, and quantitative precision.

Experimental Protocols

This section details the recommended HPLC method for the purity analysis of this compound.

Materials and Reagents
  • This compound (Synthesized)

  • This compound reference standard (CAS: 55512-05-5, >97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Methanol (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity validation of this compound.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard inject_standard Inject Standard Solution dissolve_standard->inject_standard weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample run_hplc Run HPLC Method inject_standard->run_hplc inject_sample->run_hplc acquire_data Acquire Chromatograms run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Final Purity Report calculate_purity->report Generate Report

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

References

A Comparative Analysis of Methanesulfonamide and Benzenesulfonamide Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between common pharmacophores is critical for designing effective and selective therapeutic agents. This guide provides a comparative overview of the biological activities of methanesulfonamide and benzenesulfonamide derivatives, focusing on their roles as enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and illustrating key biological pathways, this document serves as a resource for evaluating the distinct contributions of these two widely used sulfonamide scaffolds.

Both methanesulfonamide and benzenesulfonamide moieties are integral to the structure of numerous clinically approved drugs.[1][2] Their utility stems from their unique physicochemical properties, including their capacity to act as hydrogen bond donors and acceptors and their strong electron-withdrawing nature.[1] These characteristics make them versatile components in the design of molecules that can effectively interact with a wide range of biological targets. This comparison will delve into their relative performance, particularly as inhibitors of carbonic anhydrases, a well-studied area for both classes of compounds.

Quantitative Comparison of Inhibitory Activity

The primary biological role for which both methanesulfonamide and benzenesulfonamide derivatives are extensively studied is enzyme inhibition, particularly of carbonic anhydrases (CAs).[2][3] These zinc-containing metalloenzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4][5]

A comparative study of newly synthesized Schiff's bases incorporating benzenesulfonamide and methanesulfonamide scaffolds revealed significant differences in their inhibitory profiles against various human carbonic anhydrase (hCA) isoforms.[3] The data below summarizes the inhibition constants (Kᵢ) for representative compounds from this study, alongside standard inhibitors for reference.

Compound/ScaffoldTarget IsoformInhibition Constant (Kᵢ) (nM)
Benzenesulfonamide Derivatives (4a-8a)
hCA I93.5 - 428.1
hCA II18.2 - 133.3
hCA IX8.5 - 24.9
hCA XII8.6 - 43.2
Methanesulfonamide Derivatives (9b-13b) Micromolar (µM) range
Standard Inhibitors
Acetazolamide (AAZ)hCA I250.0
hCA II12.0
hCA IX25.0
hCA XII5.7
SLC-0111hCA I5080.0
hCA II960.0
hCA IX45.0
hCA XII4.5

Data sourced from a study on Schiff's bases incorporating benzenesulfonamide and methanesulfonamide scaffolds.[3]

The results clearly indicate that, within this specific chemical series, the benzenesulfonamide derivatives are significantly more potent inhibitors of the tested hCA isoforms than their methanesulfonamide counterparts, which exhibited inhibitory activity in the micromolar range.[3] The benzenesulfonamide derivatives demonstrated nanomolar efficacy, with some compounds showing inhibitory potencies superior or equivalent to the standard inhibitor acetazolamide against hCA IX.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory data, a detailed understanding of the experimental methodology is essential. The following is a typical protocol for a carbonic anhydrase inhibition assay.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This method measures the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (methanesulfonamide and benzenesulfonamide derivatives)

  • CO₂-saturated water

  • Assay buffer (e.g., Tris-HCl with an appropriate pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoenzymes and serial dilutions of the test compounds in the assay buffer.

  • Assay Execution: The assay is performed in a stopped-flow instrument that rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.

  • Data Acquisition: The progress of the enzymatic reaction is monitored by observing the change in absorbance of the pH indicator over time. The initial rates of reaction are recorded.

  • Data Analysis: The concentration of each compound that produces a 50% inhibition of enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.

  • Kᵢ Determination: The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which sulfonamide derivatives inhibit carbonic anhydrases involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The benzenesulfonamide group, in particular, is recognized as an excellent zinc-binding moiety.[2]

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

G CO2 CO₂ CA_active_site Carbonic Anhydrase Active Site (Zn²⁺) CO2->CA_active_site H2O H₂O H2O->CA_active_site H2CO3 H₂CO₃ CA_active_site->H2CO3 Hydration Inactive_complex Inactive Enzyme-Inhibitor Complex HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->CA_active_site Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition.

The diagram illustrates how a sulfonamide inhibitor competes with the natural substrates (CO₂ and H₂O) to bind to the zinc ion in the active site of carbonic anhydrase, leading to the formation of an inactive complex and blocking the catalytic cycle.

Conclusion

While both methanesulfonamide and benzenesulfonamide derivatives are valuable scaffolds in medicinal chemistry, the available data suggests that for carbonic anhydrase inhibition, benzenesulfonamide derivatives often exhibit superior potency.[3] The aromatic nature of the benzene ring in benzenesulfonamides may allow for additional favorable interactions within the enzyme's active site, contributing to their higher affinity. However, it is crucial to note that the overall biological activity of a derivative is highly dependent on the specific substitutions and the overall molecular structure, not just the core sulfonamide moiety. This guide provides a foundational comparison, and further specific structure-activity relationship (SAR) studies are necessary to fully elucidate the potential of each class of compounds for a given biological target.

References

Confirming the Structure of N-(3-formylphenyl)methanesulfonamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of N-(3-formylphenyl)methanesulfonamide with its structural isomers, N-(2-formylphenyl)methanesulfonamide and N-(4-formylphenyl)methanesulfonamide, utilizing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and predicted spectral data are presented to facilitate the definitive structural elucidation of the target molecule.

The precise arrangement of substituents on the phenyl ring is a critical determinant of a molecule's biological activity and physicochemical properties. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and complex coupling patterns in substituted aromatic systems can often lead to ambiguity. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, thereby enabling the unequivocal assembly of molecular fragments.

This guide will demonstrate how specific cross-peaks in the 2D NMR spectra of this compound provide a unique fingerprint, allowing for its clear differentiation from its ortho- and para-isomers.

Predicted NMR Data Comparison

To illustrate the distinguishing features in the NMR spectra of the three isomers, predicted ¹H and ¹³C chemical shifts are summarized below. These predictions were generated using advanced computational algorithms to provide a basis for experimental data analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonN-(2-formylphenyl)methanesulfonamideThis compoundN-(4-formylphenyl)methanesulfonamide
CHO10.310.09.9
NH~7.5-8.0~7.5-8.0~7.5-8.0
CH₃3.13.03.0
H-2-7.9 (s)7.4 (d)
H-37.9 (d)-8.0 (d)
H-47.3 (t)7.7 (d)-
H-57.7 (t)7.5 (t)8.0 (d)
H-67.6 (d)7.4 (d)7.4 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonN-(2-formylphenyl)methanesulfonamideThis compoundN-(4-formylphenyl)methanesulfonamide
CHO192.0192.5191.0
CH₃40.039.039.5
C-1138.0139.0143.0
C-2134.0124.0120.0
C-3121.0137.0130.0
C-4135.0123.0133.0
C-5129.0130.0130.0
C-6122.0121.0120.0

Distinguishing Isomers with 2D NMR

The key to differentiating the isomers lies in the long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which reveals couplings between protons and carbons separated by two or three bonds.

This compound (meta-isomer)

The structure of the meta-isomer can be unequivocally confirmed by the following key HMBC correlations:

  • CHO proton to C-2 and C-4: The aldehyde proton (CHO) will show a correlation to the aromatic carbons at positions 2 and 4.

  • H-2 to C-4 and C-6: The proton at position 2 (H-2) will show correlations to the carbons at positions 4 and 6.

  • H-4 to C-2 and C-6: The proton at position 4 (H-4) will show correlations to the carbons at positions 2 and 6.

These correlations create a unique connectivity map that is only possible for the 3-substituted pattern.

Alternative Structures: ortho- and para-Isomers
  • N-(2-formylphenyl)methanesulfonamide (ortho-isomer): The aldehyde proton will show HMBC correlations to C-3 and C-6 of the aromatic ring. H-6 will show a correlation to the aldehyde carbon.

  • N-(4-formylphenyl)methanesulfonamide (para-isomer): The aldehyde proton will show HMBC correlations to C-3 and C-5. Due to symmetry, H-2/H-6 will correlate to C-4 and the aldehyde carbon, and H-3/H-5 will correlate to C-1.

Experimental Protocols

A general workflow for acquiring high-quality 2D NMR data for structural elucidation is provided below.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2D NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and to optimize spectral width and transmitter offset for the 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks.

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as in the 1D ¹H NMR.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.

Data Processing
  • Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired free induction decays (FIDs).

  • Phasing: Carefully phase the spectra in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction algorithms to ensure a flat baseline for accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift axes using the residual solvent signal as an internal standard.

Visualization of Key Structural Correlations

The following diagrams, generated using the DOT language, illustrate the key HMBC correlations that differentiate this compound from its ortho and para isomers.

G cluster_3 This compound C1 C1 C2 C2 C1->C2 NH_S NH-S C1->NH_S C3 C3 C2->C3 C4 C4 C3->C4 CHO_C CHO C3->CHO_C C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH3 CH3 H2 H2 H2->C4 H2->C6 H4 H4 H4->C2 H4->C6 H5 H5 H6 H6 CHO_H CHO-H CHO_H->C2 CHO_H->C4

Caption: Key HMBC correlations for the meta-isomer.

G cluster_2 N-(2-formylphenyl)methanesulfonamide C1 C1 C2 C2 C1->C2 NH_S NH-S C1->NH_S C3 C3 C2->C3 CHO_C CHO C2->CHO_C C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH3 CH3 H3 H3 H6 H6 H6->CHO_C CHO_H CHO-H CHO_H->C1 CHO_H->C3

Caption: Key HMBC correlations for the ortho-isomer.

G cluster_4 N-(4-formylphenyl)methanesulfonamide C1 C1 C2 C2 C1->C2 NH_S NH-S C1->NH_S C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CHO_C CHO C4->CHO_C C6 C6 C5->C6 C6->C1 CH3 CH3 H2 H2 H2->CHO_C H3 H3 H3->C1 CHO_H CHO-H CHO_H->C3 CHO_H->C5

Caption: Key HMBC correlations for the para-isomer.

By systematically analyzing the connectivity patterns revealed in the 2D NMR spectra and comparing them to the predicted data and correlation diagrams, researchers can confidently and accurately confirm the structure of this compound, distinguishing it from other possible isomers. This rigorous approach is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

A Comparative Analysis of the Cross-Reactivity Profile of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity and selectivity of N-(3-formylphenyl)methanesulfonamide against a panel of related and unrelated kinase targets. For the purpose of this illustrative guide, we present hypothetical data to demonstrate the compound's performance in comparison to other fictional alternative inhibitors.

Introduction to this compound and its Hypothetical Target

This compound is a novel synthetic compound with therapeutic potential. In this report, its primary inhibitory activity is evaluated against "Target Kinase 1" (TK1), a hypothetical serine/threonine kinase implicated in a proliferative signaling pathway. To assess its specificity, cross-reactivity studies were performed against other kinases, including the closely related "Target Kinase 2" (TK2), the more distant family member "Target Kinase 3" (TK3), and an unrelated "Lipid Kinase Alpha" (LKA). The selectivity profile of this compound is compared with two other hypothetical inhibitors: "Alternative Inhibitor A," a highly selective compound, and "Alternative Inhibitor B," a known broad-spectrum kinase inhibitor.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activity of this compound and two alternative compounds was assessed against a panel of four kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. A selectivity index was calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (TK1). A higher selectivity index indicates greater selectivity for the primary target.

CompoundPrimary Target IC50 (nM) vs. TK1Off-Target IC50 (nM) vs. TK2Off-Target IC50 (nM) vs. TK3Off-Target IC50 (nM) vs. LKASelectivity Index (TK2/TK1)Selectivity Index (TK3/TK1)Selectivity Index (LKA/TK1)
This compound5015005000>1000030100>200
Alternative Inhibitor A102000>10000>10000200>1000>1000
Alternative Inhibitor B10025080015002.5815

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using an in vitro kinase assay. The protocol is as follows:

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant kinases (TK1, TK2, TK3, LKA) were expressed and purified.

    • Peptide substrate specific for each kinase was synthesized.

    • ATP was prepared at a concentration equal to the Km for each respective kinase.

    • Test compounds were serially diluted in 100% DMSO.

  • Assay Procedure:

    • A 5 µL aliquot of the kinase solution was added to the wells of a 384-well plate.

    • 0.2 µL of the serially diluted compound or DMSO (vehicle control) was added to the wells.

    • The plate was incubated at room temperature for 15 minutes.

    • The kinase reaction was initiated by adding 5 µL of a solution containing the peptide substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was terminated by the addition of a stop solution containing EDTA.

  • Data Analysis:

    • The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence polarization or luminescence).

    • The percentage of kinase activity was calculated relative to the DMSO control.

    • IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay prep Reagent Preparation (Kinases, Substrates, ATP, Compounds) plate Plate Kinase and Compound prep->plate Dispense incubate1 Pre-incubation (15 min) plate->incubate1 initiate Initiate Reaction (Add Substrate/ATP) incubate1->initiate incubate2 Reaction Incubation (60 min) initiate->incubate2 terminate Terminate Reaction incubate2->terminate read Read Plate terminate->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway of TK1 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TK1 Target Kinase 1 (TK1) UpstreamKinase->TK1 Phosphorylates & Activates DownstreamEffector Downstream Effector TK1->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes

Caption: Hypothetical signaling cascade involving Target Kinase 1.

G cluster_comparison Selectivity Profile Comparison Inhibitors Inhibitor This compound Alternative Inhibitor A Alternative Inhibitor B TK1 TK1 (Primary Target) Inhibitors:f1->TK1 High Potency Inhibitors:f2->TK1 Very High Potency Inhibitors:f3->TK1 Moderate Potency TK2 TK2 (Off-Target) Inhibitors:f1->TK2 Low Potency Inhibitors:f2->TK2 Very Low Potency Inhibitors:f3->TK2 Moderate Potency TK3 TK3 (Off-Target) Inhibitors:f1->TK3 Very Low Potency Inhibitors:f3->TK3 Moderate Potency LKA LKA (Off-Target)

Caption: Comparison of inhibitor selectivity profiles.

A Comparative Guide to the Metabolic Stability of N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for clinical success. This guide provides a framework for evaluating the metabolic stability of N-(3-formylphenyl)methanesulfonamide, comparing it against benchmark compounds, and outlining strategies for its potential optimization. The primary method discussed is the in vitro liver microsomal stability assay, a standard industry practice for assessing Phase I metabolism.[1][2]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the procedure for determining the rate of metabolism of a test compound using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[1][3]

1. Materials and Reagents:

  • Test Compound: this compound

  • Biological Matrix: Pooled human or rat liver microsomes[4]

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)[3][4]

  • Cofactor: NADPH regenerating system (e.g., 1 mM NADPH, 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase)[3]

  • Positive Control Compounds: Verapamil (high clearance), Tolbutamide (low clearance)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Warfarin)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4]

2. Procedure:

  • Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[1] Keep on ice.

  • Incubation Setup: In a 96-well plate, add the test compound and control compounds to the microsomal solution to achieve a final concentration of 1 µM.[1][4]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[4]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[1][3]

  • Termination: Stop the reaction at each time point by adding 3-5 volumes of the cold acetonitrile quenching solution. This precipitates the proteins and stops enzymatic activity.[3]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[4]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).[3]

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute Liver Microsomes (0.5 mg/mL) prep2 Add Test Compound (1 µM Final) prep1->prep2 pH 7.4 Buffer react1 Pre-incubate Plate at 37°C react2 Initiate with NADPH Cofactor react1->react2 analysis1 Quench Reaction (Cold Acetonitrile + IS) react3 Incubate at 37°C (Time Points: 0-45 min) react2->react3 react3->analysis1 analysis2 Centrifuge & Collect Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate t½ & CLint analysis3->analysis4 G center Enhancing Metabolic Stability of Lead Compound strat1 Block Metabolic Sites center->strat1 strat2 Reduce Lipophilicity center->strat2 strat3 Introduce Steric Hindrance center->strat3 strat4 Conformational Constraint center->strat4 ex1a Replace H with F, Cl (Blocks Oxidation) strat1->ex1a ex1b Introduce Electron- Withdrawing Groups (e.g., -CF3) strat1->ex1b ex2a Add Polar Groups (e.g., -OH, -COOH) strat2->ex2a ex3a Add Bulky Groups (e.g., t-butyl) near metabolic site strat3->ex3a ex4a Incorporate into a ring system to prevent binding to enzyme strat4->ex4a

References

Unveiling the Inhibitory Landscape of Substituted Formylphenyl Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the inhibitory potential of various substituted formylphenyl sulfonamides. By consolidating experimental data and detailing methodologies, this document serves as a critical resource for understanding the structure-activity relationships and therapeutic promise of this versatile chemical scaffold.

Substituted formylphenyl sulfonamides have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inhibitory potential extends across various targets, including enzymes implicated in cancer, microbial infections, and neurological disorders. This guide synthesizes findings from multiple studies to provide a comprehensive overview of their efficacy, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

The inhibitory potency of substituted formylphenyl sulfonamides is profoundly influenced by the nature and position of substituents on the phenyl ring. The collected data, summarized in the tables below, highlight these structure-activity relationships against several key biological targets.

Anticancer Activity

Substituted formylphenyl sulfonamides have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Anticancer Activity of Substituted Formylphenyl Sulfonamides

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
L18 Sulfonamide derivativeMV4-11 (Leukemia)0.0038[1]
Compound 32 N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamideVarious (NCI-60 panel)1.06 - 8.92[2]
Compound 1 Sulfonamide-linked Schiff baseMCF-7 (Breast)0.09[2]
Compound 2 Sulfonamide-linked Schiff baseMCF-7 (Breast)0.26[2]
Compound 3 Sulfonamide-linked Schiff baseMCF-7 (Breast)1.11[2]
Compound 33 N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamideHepG2 (Liver)4.31[2]
Compound 34 N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamideHepG2 (Liver)Not specified[2]
Various N,N-dialkylthiocarbamylsulfenamido-sulfonamidesVariousGI50: 0.01 - 0.075[3]

Note: The specific substitution on the formylphenyl ring for each compound is detailed in the cited literature.

Antibacterial Activity

The antibacterial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity of Substituted Formylphenyl Sulfonamides

Compound IDBacterial StrainMIC (µg/mL)Reference
FQ5 S. aureus ATCC 2592332[4][5][6]
FQ5 P. aeruginosa ATCC 2785316[4][5][6]
FQ5 E. coli ATCC 3540116[4][5][6]
FQ5 B. subtilis ATCC 663316[4][5][6]
FQ6 P. aeruginosa ATCC 27853128[4][5][6]
FQ6 E. coli ATCC 35401128[4][5][6]
FQ7 P. aeruginosa ATCC 27853128[4][5][6]
FQ7 E. coli ATCC 35401128[4][5][6]
FQ12 P. aeruginosa ATCC 27853128[4][5][6]
FQ12 E. coli ATCC 35401128[4][5][6]
Enzyme Inhibition

Substituted formylphenyl sulfonamides are potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases. The inhibitory constant (Ki) and IC50 values are used to quantify this inhibition.

Table 3: Enzyme Inhibition by Substituted Formylphenyl Sulfonamides

Compound IDTarget EnzymeKi (nM)IC50 (µM)Reference
Compound 8 Carbonic Anhydrase I (CA I)45.7-[7]
Compound 2 Carbonic Anhydrase II (CA II)33.5-[7]
Compound 8 Acetylcholinesterase (AChE)31.5-[7]
Compound 8 Butyrylcholinesterase (BChE)24.4-[7]
Compound 3 hCA I49.45-[8]
Compound 9 hCA II36.77-[8]
Compound 3 AChE148.67-[8]
Compound 2 AChE151.21-[8]
Compound 1 AChE-0.05[9]
Compound 9e hCA-II-0.38[10]
Compound 9b hCA-II-1.03[10]
Compound 9d hCA-II-1.01[10]
Various hCA I, hCA II, bCA IV10-100-[3]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the cited studies to evaluate the inhibitory potential of substituted formylphenyl sulfonamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the sulfonamide derivatives against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of sulfonamides incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antibacterial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow prepare_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate serial_dilution Perform serial dilutions of sulfonamides in 96-well plates serial_dilution->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation visual_inspection Visually inspect for bacterial growth incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoenzymes is typically measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Signaling Pathway of Carbonic Anhydrase Inhibition

CA_Inhibition_Pathway cluster_pathway Carbonic Anhydrase Catalysis and Inhibition CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Sulfonamide Substituted Formylphenyl Sulfonamide Sulfonamide->CA Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Structure-Activity Relationship and Future Directions

The data presented in this guide underscore the significant impact of substituent modifications on the inhibitory potential of formylphenyl sulfonamides. Generally, the introduction of specific functional groups can enhance binding affinity to target enzymes or increase cytotoxicity against cancer cells. The antibacterial activity is also modulated by the substitution pattern, affecting the compound's ability to penetrate bacterial cell walls and inhibit essential metabolic pathways.[11]

Future research should focus on synthesizing novel derivatives with tailored substitutions to optimize potency and selectivity for specific targets. Further in-vivo studies are warranted for the most promising compounds to evaluate their pharmacokinetic profiles and therapeutic efficacy in preclinical models. The continued exploration of substituted formylphenyl sulfonamides holds considerable promise for the development of new therapeutic agents to address unmet medical needs.

References

Benchmarking N-(3-formylphenyl)methanesulfonamide: A Comparative Framework Against Established Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on how to position N-(3-formylphenyl)methanesulfonamide within the broader landscape of sulfonamide therapeutics. This document provides a comparative framework using known sulfonamide drugs, complete with experimental protocols and data presentation formats, to facilitate future benchmarking studies.

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. While its chemical properties are documented, a comprehensive evaluation of its biological activity is not yet publicly available. This guide provides a roadmap for benchmarking this compound against well-established sulfonamide drugs across key therapeutic areas: antibacterial, anticancer, and carbonic anhydrase inhibition. By following the outlined experimental protocols and data comparison tables, researchers can effectively assess the therapeutic potential of this novel compound.

Sulfonamides are a broad class of synthetic pharmaceuticals that have been pivotal in medicine since their discovery.[1] Their core mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This disruption of folate metabolism halts bacterial growth, making them effective bacteriostatic agents.[2] Beyond their antibacterial properties, various sulfonamide derivatives have been developed as diuretics, hypoglycemic agents, and anticancer drugs.[1][4]

Comparative Analysis of this compound Against Known Sulfonamide Drugs

To provide a clear framework for comparison, this section presents quantitative data for a selection of established sulfonamide drugs. The data is organized by therapeutic application and includes key performance metrics such as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The subsequent sections detail the experimental protocols required to generate comparable data for this compound.

Table 1: Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)
SulfadiazineEscherichia coli-
SulfamethoxazoleEscherichia coli-
This compound Data Not Available Data Not Available

MIC (Minimum Inhibitory Concentration) data for Sulfadiazine and Sulfamethoxazole against E. coli can be found in various microbiology literature, though specific values can vary by strain and experimental conditions.

Table 2: Dihydropteroate Synthase (DHPS) Inhibition
CompoundEnzyme SourceIC50 (µM)Ki (µM)
SulfadiazineEscherichia coli-2.5[5]
4,4′-Diaminodiphenylsulfone (Dapsone)Escherichia coli205.9[5]
This compound Data Not Available Data Not Available Data Not Available
Table 3: Carbonic Anhydrase (CA) Inhibition
CompoundhCA IsoformKi (nM)
AcetazolamidehCA II-
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamide derivativehCA II30.1 - 755[6]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamide derivativehCA IX1.5 - 38.9[6]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamide derivativehCA XII0.8 - 12.4[6]
This compound Data Not Available Data Not Available

Note: hCA stands for human Carbonic Anhydrase.

Table 4: Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 (µM)
Celecoxib (a COX-2 inhibitor with a sulfonamide group)Various cancer cell linesVaries
Indisulam (a cell cycle inhibitor)Various cancer cell linesVaries
Novel acyl sulfonamide spirodienone (Compound 4j)A549 (Lung carcinoma)0.005[7]
Novel acyl sulfonamide spirodienone (Compound 4a)MDA-MB-231 (Breast cancer)0.07[7]
This compound Data Not Available Data Not Available

Experimental Protocols

To generate the necessary data for benchmarking this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • This compound

  • Known sulfonamide drugs (e.g., Sulfamethoxazole)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and the reference sulfonamide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Materials:

  • Recombinant DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Spectrophotometer or fluorometer

  • Buffer solution (e.g., Tris-HCl with MgCl2)

Procedure:

  • The assay can be performed using various detection methods, including colorimetric or fluorescent assays that measure the product formation or substrate consumption.

  • A common method involves coupling the reaction to another enzyme that produces a detectable signal.

  • Incubate the DHPS enzyme with varying concentrations of this compound or a known inhibitor.

  • Initiate the reaction by adding the substrates (PABA and DHPPP).

  • Measure the reaction rate over time.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate (PABA) and fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of carbonic anhydrase isoforms. A common method is the esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Buffer solution (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Add the CA enzyme to a buffer solution in a cuvette.

  • Add varying concentrations of this compound or a known inhibitor (e.g., Acetazolamide).

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm.

  • Calculate the IC50 and Ki values from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • This compound and reference anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or a reference drug for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Sulfonamides Sulfonamide Drugs (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth Leads to

Caption: Mechanism of action of sulfonamide antibacterial drugs.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A1 Seed Cancer Cells A2 Add Compound (e.g., this compound) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Add Solubilization Solution A5->A6 B1 Measure Absorbance (570 nm) A6->B1 B2 Calculate % Viability B1->B2 B3 Determine IC50 B2->B3

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While direct biological data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its comprehensive evaluation. By employing the standardized protocols outlined herein and comparing the resulting data with the established benchmarks for known sulfonamide drugs, researchers can effectively determine the potential therapeutic profile of this compound. The provided tables and diagrams serve as a clear and structured template for the presentation and interpretation of future experimental findings, thereby facilitating a robust assessment of this compound's position within the diverse and clinically significant family of sulfonamides.

References

Safety Operating Guide

Proper Disposal of N-(3-formylphenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, dispose of N-(3-formylphenyl)methanesulfonamide and its container at an approved waste disposal plant.[1] This guide provides further detail to ensure safe and compliant disposal in a laboratory setting.

This document outlines the essential procedures for the proper disposal of this compound (CAS No. 55512-05-5), a compound used in various research and development applications. Adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.

I. Chemical and Safety Data Overview

A clear understanding of the chemical's properties is the first step toward safe handling and disposal.

PropertyValueReference
Chemical Name This compound[2][3][4]
Synonyms 3-(Methylsulfonamido)benzaldehyde[2][3][4]
CAS Number 55512-05-5[1][2][3][4][5]
Molecular Formula C8H9NO3S[3][4][5]
Appearance White to brown solid/powder[2][4]
Storage Store at 2-8°C under nitrogen[4]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Always handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1] Avoid generating dust during handling and disposal procedures.[1]

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1]

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is suitable for solid chemical waste.

    • Do not mix with incompatible materials.

  • Incompatible Materials:

    • Segregate this compound waste from the following substances to prevent hazardous reactions:

      • Strong oxidizing agents[1]

      • Strong bases[1]

      • Amines[1]

  • Spill Management:

    • In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1]

    • Avoid creating dust.

    • Wash the spill area thoroughly with soap and water.[1]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Do not reuse empty containers.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect check_compat Step 3: Check for Incompatible Waste (Strong Oxidizers, Bases, Amines) collect->check_compat separate Separate from Incompatible Waste check_compat->separate Incompatibles Present store Step 4: Store Securely for Pickup check_compat->store No Incompatibles Present separate->store disposal Step 5: Transfer to Approved Hazardous Waste Disposal Facility store->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling N-(3-formylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for N-(3-formylphenyl)methanesulfonamide, including operational and disposal plans, to ensure a safe laboratory environment.

Chemical Safety and Hazard Information

This compound (CAS No. 55512-05-5) is a compound that requires careful handling due to its potential health hazards.[1][2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, adherence to strict safety protocols is mandatory.

Hazard Category GHS Classification Precautionary Statement(s)
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[2]
General Handling -P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash face, hands and any exposed skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
First Aid (Eyes) -P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of any non-essential items.

  • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or latex gloves. Always check for perforations before use and change gloves frequently.

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound must be conducted within a chemical fume hood to avoid dust inhalation.[1] If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

3. Chemical Handling:

  • Perform all weighing and transferring operations within the fume hood to minimize exposure to dust.

  • Avoid generating dust during handling.[1]

  • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Keep the container tightly closed when not in use.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste material, including any unused compound and contaminated disposable labware (e.g., weighing paper, gloves), in a designated, properly labeled hazardous waste container.

  • Sweep up any spills and place the material into a suitable, closed container for disposal.[1]

2. Container Disposal:

  • Empty containers should be treated as hazardous waste.

  • Rinse empty containers three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

3. Final Disposal:

  • Dispose of all waste materials through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Eyewash) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Safety First weigh_transfer Weigh & Transfer (Inside Fume Hood) don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp clean_area Clean Work Area perform_exp->clean_area dispose_waste Dispose of Waste (Labeled Container) clean_area->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-formylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-formylphenyl)methanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。